4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Description
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Properties
IUPAC Name |
4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMXNDETYDIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560828 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127653-16-1 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathways for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Executive Summary
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) is a rigid, linear building block critical for the synthesis of Covalent Organic Frameworks (COFs) and conjugated microporous polymers. Its structural integrity relies on the 1,3-diyne (diacetylene) linker, which provides conjugation and geometric linearity, while the terminal aldehyde groups serve as reversible "error-checking" anchors during reticular synthesis.
This guide details the robust synthesis of BDDA starting from commercially available 4-bromobenzaldehyde. The pathway prioritizes the Hay modification of the Glaser coupling , a catalytic aerobic system that offers superior atom economy and milder conditions compared to stoichiometric Eglinton couplings, preserving the sensitive aldehyde functionalities.
Strategic Retrosynthesis
To ensure high purity and scalability, the synthesis is deconstructed into two distinct phases. The direct homocoupling of 4-ethynylbenzaldehyde is the convergent step. However, 4-ethynylbenzaldehyde is unstable over long storage periods; therefore, in situ generation or fresh preparation via Sonogashira coupling is the standard of operation.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the linear assembly from aryl halides.
Phase 1: Precursor Assembly (4-Ethynylbenzaldehyde)
Objective: Synthesize 4-ethynylbenzaldehyde from 4-bromobenzaldehyde via a protected TMS-alkyne intermediate. Rationale: Direct ethynylation is challenging; the TMS group prevents side reactions and simplifies purification.
Protocol A: Sonogashira Cross-Coupling
Reagents: 4-Bromobenzaldehyde, Ethynyltrimethylsilane (TMSA), Pd(PPh3)2Cl2, CuI, Et3N/THF.
-
Setup: In a flame-dried Schlenk flask, dissolve 4-bromobenzaldehyde (10.0 mmol) in anhydrous THF (30 mL) and Et3N (10 mL).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%) under a nitrogen stream.
-
Alkyne Addition: Add TMS-acetylene (12.0 mmol) dropwise.
-
Reaction: Stir at 50°C for 6-12 hours. Monitor via TLC (Hexane/EtOAc 10:1) for the disappearance of the bromide.[1]
-
Workup: Filter off ammonium salts. Concentrate the filtrate and purify via silica gel chromatography to obtain 4-((trimethylsilyl)ethynyl)benzaldehyde .
Protocol B: Deprotection
Reagents: K2CO3 or TBAF, Methanol/DCM.[2]
-
Reaction: Dissolve the TMS-intermediate in MeOH/DCM (1:1). Add K2CO3 (1.5 equiv). Stir at RT for 30–60 mins.
-
Critical Control Point: Do not prolong reaction time. Free terminal alkynes with aldehydes can undergo self-aldol condensation or polymerization if left in basic media too long.
-
Isolation: Quench with water, extract with DCM, wash with brine, and dry over MgSO4.
-
Yield: Quantitative conversion to 4-ethynylbenzaldehyde . Use immediately in Phase 2.
Phase 2: Oxidative Homocoupling (The Core Synthesis)
Method: Hay Modification of Glaser Coupling.[3] Mechanism: Copper(I)-catalyzed aerobic oxidation. The TMEDA ligand solubilizes the Cu(I) species in organic solvents, accelerating the formation of the copper-acetylide intermediate which then dimerizes.
Mechanistic Pathway (DOT Visualization)
Figure 2: Catalytic cycle of the Hay coupling. Cu(I) activates the alkyne; O2 facilitates the valence change required for C-C bond formation.
Detailed Experimental Protocol
Reagents:
-
Substrate: 4-Ethynylbenzaldehyde (5.0 mmol)
-
Catalyst: CuCl (0.25 mmol, 5 mol%)
-
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.5 mmol, 10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetone (50 mL)
-
Oxidant: Atmospheric Oxygen (Balloon or open air)
Step-by-Step Workflow:
-
Catalyst Activation: In a round-bottom flask, dissolve CuCl in DCM. Add TMEDA.[3][4][5][6] The solution should turn a deep blue/green color, indicating complex formation.
-
Substrate Addition: Add the 4-ethynylbenzaldehyde solution to the catalyst mixture.
-
Oxygenation: Introduce oxygen.[4][7] For small scales (<1g), vigorous stirring open to air is sufficient. For larger scales, bubble air or O2 through the solution for 15 minutes, then maintain under an O2 balloon.
-
Reaction Monitoring: Stir at Room Temperature (25°C).
-
Quench: Add saturated NH4Cl solution to complex the copper (turns deep blue).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organics and wash with 1M HCl (to remove residual TMEDA/Pyridine) followed by Brine.
-
Purification:
-
The product often precipitates from the reaction mixture due to low solubility. Filter the solid if observed.
-
Otherwise, concentrate and recrystallize from Ethanol or CHCl3/Hexane.
-
Note: Column chromatography is possible but often unnecessary if the precursor was pure.
-
Data Summary Table
| Parameter | Hay Coupling (Recommended) | Eglinton Coupling (Alternative) |
| Catalyst | CuCl (Cat.) / TMEDA | Cu(OAc)2 (Stoichiometric) |
| Solvent | DCM, Acetone, THF | Pyridine (Toxic, hard to remove) |
| Temperature | Room Temperature (20-25°C) | 60-80°C |
| Reaction Time | 2 - 6 Hours | 4 - 12 Hours |
| Yield | 85 - 95% | 70 - 85% |
| Aldehyde Safety | High (Mild conditions) | Moderate (Heat risk) |
Troubleshooting & Self-Validating Systems
The "Black Tar" Issue (Polymerization)
-
Symptom: Reaction mixture turns black/viscous; low yield.
-
Cause: Over-concentration or lack of O2 causing radical polymerization rather than coupling.
-
Fix: Dilute reaction to 0.05 M. Ensure vigorous stirring to maximize O2 mass transfer.
Aldehyde Oxidation[2][5][8]
-
Symptom: Formation of carboxylic acid (broad -OH stretch in IR, acidic proton in NMR).
-
Cause: Prolonged exposure to O2 after reaction completion.
-
Fix: Quench immediately upon disappearance of starting material. Do not run overnight unnecessarily.
Solubility
-
Issue: Product precipitates early, trapping unreacted starting material.
-
Fix: Use CHCl3 instead of DCM. If precipitation occurs, sonicate the mixture to release trapped monomers and continue stirring.
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
- 10.02 ppm (s, 2H, -CH O) – Diagnostic Aldehyde Peak.
- 7.88 ppm (d, 4H, Ar-H) – Ortho to aldehyde.
- 7.68 ppm (d, 4H, Ar-H) – Ortho to alkyne.
-
13C NMR:
-
Peak at ~191 ppm (Carbonyl).
-
Peaks at ~81 ppm and ~74 ppm (Alkyne carbons).
-
-
IR Spectroscopy:
-
~2200 cm⁻¹ (weak, C≡C stretch).
-
~1700 cm⁻¹ (strong, C=O stretch).
-
Absence of ~3300 cm⁻¹ (terminal alkyne C-H stretch).
-
References
-
Hay Coupling Specifics Title: Hay Coupling - Organic Chemistry Portal.[4] Source: Organic Chemistry Portal.[4] URL:[Link]
-
Solvent-Free Methodologies Title: Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Source: ResearchGate / Sichuan University.[8] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN114773556B - Green solid-phase synthesis method of covalent organic framework material - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Electronic Architecture of Butadiyne-Linked Dibenzaldehyde
The following technical guide details the electronic architecture, synthesis, and material applications of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde (often abbreviated as BDDA ).
A Technical Monograph for Materials Scientists
Executive Summary
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) represents a critical class of
This guide analyzes the molecule’s utility in optoelectronics, detailing the causality between its
Molecular Architecture & Electronic Theory
The Conjugation Pathway
The electronic performance of BDDA is governed by the overlap between the
-
Hybridization: The central linker consists of four
-hybridized carbons ( ), creating a rigid, rod-like geometry. -
Orbital Overlap: The planarity of the phenyl rings relative to the acetylene backbone is crucial. Steric hindrance is minimal, allowing for free rotation, yet the low rotational barrier permits planar conformations that maximize conjugation length.
-
Electronic Character: The terminal aldehyde groups (
) act as electron-withdrawing groups (EWGs). This creates an electron-deficient core, making the molecule an excellent candidate for n-type organic semiconductors or as an electrophilic linker in Schiff-base condensations.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Delocalized across the butadiyne bridge and phenyl rings.
-
LUMO: Significant density shifts toward the carbonyl oxygens, facilitating nucleophilic attack during COF synthesis.
Synthesis Protocol: Oxidative Homocoupling
The synthesis relies on the Glaser-Hay coupling of 4-ethynylbenzaldehyde. This method is preferred over Eglinton coupling due to milder conditions and higher tolerance for the aldehyde functionality.
Reagents & Equipment
-
Precursor: 4-Ethynylbenzaldehyde (High purity >98%).
-
Catalyst: Copper(I) Chloride (CuCl).
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA).
-
Solvent: Dichloromethane (DCM) or Acetone (Aerated).
-
Oxidant: Atmospheric Oxygen (
).
Step-by-Step Methodology
This protocol is designed to be self-validating; color changes indicate reaction progress.
-
Catalyst Activation:
-
Dissolve CuCl (5 mol%) and TMEDA (10 mol%) in DCM.
-
Observation: Solution turns deep blue/green, indicating the formation of the active Cu(II)-amine complex.
-
-
Substrate Addition:
-
Add 4-ethynylbenzaldehyde (1.0 equiv) to the stirring catalyst mixture.
-
Critical Step: Bubble air or pure
through the solution. The reaction is driven by the reduction of to water.
-
-
Reaction Monitoring:
-
Stir at room temperature for 4–12 hours.
-
TLC Validation: Monitor disappearance of the starting material (
in Hex/EtOAc) and appearance of the highly fluorescent dimer product.
-
-
Workup & Purification:
-
Quench with dilute HCl to remove copper residues.
-
Extract with DCM, wash with brine, and dry over
. -
Recrystallization: The crude product is often yellow/brown. Recrystallize from hot chloroform or toluene to yield bright yellow needles.
-
Optoelectronic Characterization
The physical properties of BDDA are defined by its extended vibronic structure.
UV-Vis Absorption
The absorption spectrum is characteristic of diarylbutadiynes, featuring a progression of vibronic bands due to the stretching of the acetylenic bonds in the excited state.
| Parameter | Typical Value | Structural Origin |
| 330 – 360 nm | ||
| Vibronic Structure | Distinct shoulders | Rigid |
| Optical Gap ( | ~2.8 – 3.0 eV | Moderate conjugation length (limited by phenyl rotation). |
| Solvatochromism | Weak | Non-polar ground state; increases in polar solvents due to aldehyde dipole. |
Electrochemical Properties
Cyclic Voltammetry (CV) typically reveals irreversible reduction waves due to the reactivity of the aldehyde group and the alkyne bridge.
-
Reduction: The aldehyde groups reduce at approximately -1.5 V to -1.8 V (vs Fc/Fc+).
-
Oxidation: High oxidation potential (> +1.5 V), indicating stability against ambient oxidation but difficulty in p-doping.
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
BDDA is a premier "Linker" for COFs (e.g., COF-2 ). It reacts with diamines (e.g., hydrazine, phenylenediamine) to form crystalline, porous networks.
-
Mechanism: Schiff-base condensation (
). -
Role: The butadiyne strut provides a linear, rigid geometry that defines the pore size (typically ~2–3 nm depending on the amine partner).
Non-Linear Optics (NLO)
The highly polarizable
References
-
BenchChem. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde - Structure and COF Applications.
-
Royal Society of Chemistry. Synthesis and electronic properties of 1,4-diaryl-1,3-butadiynes. New J. Chem., 2022, 46, 1829-1838.[2]
-
Smolecule. DFT Studies of Electronic Structure of Butadiyne-linked Benzaldehydes.
-
Organic Syntheses. General Procedure for Oxidative Coupling of Alkynes (Glaser-Hay). Org.[3][4] Synth. 2007, 84, 77.
-
PubChem. Compound Summary: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde.[5]
Sources
- 1. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 | Benchchem [benchchem.com]
- 2. A new family of 1,4-diaryl-1,3-butadiynes based on the “proton sponge”: synthesis, electronic and chemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | C18H10O2 | CID 14481725 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
This guide details the spectroscopic characterization and synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA), a critical linear building block for Covalent Organic Frameworks (COFs) and optoelectronic materials.[1]
Spectroscopic Characterization & Synthesis Protocol[1]
Executive Summary & Molecular Architecture
Compound: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde CAS: 127653-16-1 Formula: C₁₈H₁₀O₂ Role: Rigid, linear linker for Schiff-base COFs (e.g., COF-2) and molecular wires.[1]
Structural Logic:
The molecule possesses
-
Proton Equivalence: The two aldehyde protons are equivalent.[1] The aromatic ring protons appear as two distinct environments (ortho-to-CHO and ortho-to-alkyne), forming an AA'BB' spin system often resolved as pseudo-doublets.[1]
-
Carbon Equivalence: The 18 carbons resolve into only 6 unique signals in the
C NMR spectrum due to the symmetric axis bisecting the butadiyne linkage.[1]
Synthesis Protocol (Glaser Coupling)
The most robust route to BDDA is the oxidative homocoupling (Glaser-Hay type) of 4-ethynylbenzaldehyde .[1] This method preserves the sensitive aldehyde functionality while forming the diacetylene bridge.[1]
Experimental Workflow
-
Reagents: 4-Ethynylbenzaldehyde (1.0 equiv), CuCl (10 mol%), TMEDA (20 mol%).
-
Solvent: Dichloromethane (DCM) or DMSO (aerated).[1]
-
Conditions: Room temperature, open air or O₂ balloon, 4–12 hours.
Step-by-Step Protocol:
-
Dissolve 4-ethynylbenzaldehyde (500 mg, 3.84 mmol) in DCM (20 mL).
-
Add CuCl (38 mg, 0.38 mmol) and TMEDA (115 µL, 0.77 mmol). The solution typically turns dark green/blue (active Cu(II)-amine species).[1]
-
Stir vigorously under an O₂ atmosphere (balloon) for 6 hours. Monitor via TLC (SiO₂, 10% EtOAc/Hexane).[1]
-
Quench: Add 1M HCl (10 mL) to remove copper salts and amine.
-
Extraction: Extract aqueous layer with DCM (3 x 20 mL). Wash combined organics with brine.[1]
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from CHCl₃/Hexane to yield yellow needles.
Figure 1: Oxidative Glaser coupling workflow for the synthesis of BDDA.
H NMR Spectroscopic Analysis
Solvent: CDCl₃ (Chloroform-d) Frequency: 400/500 MHz[1][2]
The proton spectrum is characterized by a distinct deshielded singlet for the aldehyde and a symmetric aromatic region.[1]
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| -CHO | 10.03 | Singlet (s) | 2H | - | Diagnostic aldehyde proton; highly deshielded by carbonyl anisotropy.[1] |
| Ar-H (ortho to CHO) | 7.86 | Pseudo-Doublet (d) | 4H | 8.4 | Deshielded by the electron-withdrawing carbonyl group (mesomeric effect).[1] |
| Ar-H (ortho to C | 7.66 | Pseudo-Doublet (d) | 4H | 8.4 | Shielded relative to H-ortho-CHO due to distance from carbonyl; adjacent to alkyne system.[1] |
*Note: While often reported as doublets, these are technically AA'BB' systems.[1] At lower fields (300 MHz), "roofing" effects may be visible.[1]
Mechanistic Insight (Causality):
The chemical shift difference between the two aromatic protons (
C NMR Spectroscopic Analysis
Solvent: CDCl₃ Frequency: 100/125 MHz[1][2]
The carbon spectrum confirms the diyne backbone and the symmetry of the dimer.[1]
| Assignment | Shift ( | Type | Structural Insight |
| C=O | 191.4 | Quaternary | Carbonyl carbon; characteristic >190 ppm shift.[1] |
| Ar-C (ipso to CHO) | 136.1 | Quaternary | Node connecting ring to aldehyde.[1] |
| Ar-C (ortho to C | 132.6 | CH | Aromatic CH adjacent to the alkyne bridge.[1] |
| Ar-C (ortho to CHO) | 129.6 | CH | Aromatic CH adjacent to the aldehyde.[1] |
| Ar-C (ipso to C | 127.8 | Quaternary | Node connecting ring to alkyne system.[1] |
| Alkyne-C ( | 81.5 | Quaternary | Outer alkyne carbon (attached to ring).[1] |
| Alkyne-C ( | 74.7 | Quaternary | Inner alkyne carbon (C-C bond between alkynes).[1] |
Data Interpretation:
-
The Alkyne Region (70-85 ppm): The presence of two distinct peaks in this region (81.5 and 74.7 ppm) is the "fingerprint" of the conjugated 1,3-diyne unit.[1] A single alkyne would show only two carbons total; the diyne shows two environments for the four carbons due to symmetry.[1]
-
Absence of sp-CH: The lack of a signal around 80-83 ppm (terminal alkyne C-H) confirms the complete consumption of the starting material.[1]
Structural Validation Strategy (Self-Validating System)
To ensure the synthesized material is the dimer and not a side product, use a HMBC (Heteronuclear Multiple Bond Correlation) experiment. This establishes the connectivity map.[1]
Validation Logic:
-
Aldehyde Connectivity: The proton at 10.03 ppm must correlate with the Carbon at 136.1 ppm (ipso) and 129.6 ppm (ortho).[1]
-
Linker Verification: The aromatic proton at 7.66 ppm must correlate with the alkyne carbon at 81.5 ppm (
-alkyne).[1] -
Diyne Confirmation: If the synthesis failed (monomer only), you would see a terminal alkyne proton (~3.2 ppm) and a C-H coupling in the HSQC.[1] The absence of these confirms the dimer.
Figure 2: HMBC/HSQC connectivity map for structural verification.
References
-
BenchChem. (2024).[1] Product Analysis: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS 127653-16-1).[1][3][4] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde.[1][3][4] National Library of Medicine.[1] Retrieved from [1][4]
-
Royal Society of Chemistry. (2016).[1] Synthesis of 1,3-Diynes via Pd-CuFe2O4 Catalysis (Supplementary Information). (Referenced for analog spectral data of 1,4-diarylbutadiynes). Retrieved from
-
MDPI. (2022).[1] Synthesis of Covalent Organic Frameworks (COFs) and NMR Characterization. (Context for COF-2 monomer usage). Retrieved from [1]
Sources
A Technical Guide to the Computational Determination of the HOMO-LUMO Energy Gap for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
This guide provides a comprehensive, in-depth protocol for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde. This molecule, with its extended π-conjugated system, is of significant interest in materials science and medicinal chemistry.[1][2] The HOMO-LUMO gap is a critical parameter that governs the electronic and optical properties of a molecule, influencing its chemical reactivity, kinetic stability, and potential applications in areas such as organic electronics and drug design.[3][4][5][6]
Theoretical Foundations: Understanding the HOMO-LUMO Gap
The HOMO and LUMO are termed "frontier molecular orbitals" as they lie at the boundary of occupied and unoccupied electron states.[4] The energy difference between these two orbitals, the HOMO-LUMO gap, represents the minimum energy required for electronic excitation.[4][7] A smaller gap generally indicates higher chemical reactivity and a greater ease of electron excitation, which is a key factor in designing molecules for specific electronic applications.[5][8][9]
1.1. Density Functional Theory (DFT): A Powerful Computational Tool
For the calculation of the HOMO-LUMO energy gap, Density Functional Theory (DFT) has emerged as a robust and widely used computational method.[4][10][11] DFT offers a favorable balance between computational cost and accuracy for many-electron systems.[11] The theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density.[11]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12] For organic molecules such as 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that often yields reliable results.[13][14] The 6-31G(d,p) basis set is a commonly employed Pople-style basis set that provides a good description of the electronic structure for molecules containing first and second-row atoms.
Practical Workflow for HOMO-LUMO Gap Calculation
The following section outlines a step-by-step protocol for calculating the HOMO-LUMO energy gap of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde using DFT. This workflow is designed to be executed using standard quantum chemistry software packages like Gaussian, Q-Chem, or similar platforms.
2.1. Molecular Structure Preparation
The first crucial step is to obtain an accurate three-dimensional structure of the molecule.
-
Step 1: Obtain the Molecular Structure. The chemical structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde can be represented by the SMILES string: O=Cc1ccc(C#CC#Cc2ccc(C=O)cc2)cc1.[2][15] This can be used as input for molecular modeling software.
-
Step 2: Generate a 3D Conformation. Utilize a molecular editor or builder within your chosen software to convert the 2D representation into an initial 3D structure.
2.2. Geometry Optimization
The initial 3D structure is unlikely to be at its lowest energy state. Therefore, a geometry optimization must be performed to find the most stable conformation.
-
Step 1: Select the DFT Method. Specify the B3LYP functional and the 6-31G(d,p) basis set for the calculation.
-
Step 2: Initiate the Optimization. Run a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.
-
Step 3: Verify Convergence. Ensure the optimization has converged successfully by checking for the absence of imaginary frequencies in a subsequent frequency calculation. This confirms that the optimized structure corresponds to a true energy minimum.
Caption: Computational workflow for determining the HOMO-LUMO energy gap.
2.3. Single-Point Energy Calculation and Data Extraction
Once the geometry is optimized, a single-point energy calculation is performed using the same DFT method to obtain the final electronic properties.
-
Step 1: Perform the Calculation. Using the optimized geometry, run a single-point energy calculation.
-
Step 2: Extract Orbital Energies. From the output file of the calculation, locate the energies of the molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO. These are typically reported in units of Hartrees or electron volts (eV).
2.4. Calculating the HOMO-LUMO Gap
The HOMO-LUMO energy gap (ΔE) is the difference between the energy of the LUMO (E_LUMO) and the energy of the HOMO (E_HOMO):
ΔE = E_LUMO - E_HOMO
The calculated energies and the resulting gap should be tabulated for clarity.
| Parameter | Energy (Hartrees) | Energy (eV) |
| E_HOMO | Value from calculation | Converted value |
| E_LUMO | Value from calculation | Converted value |
| ΔE (Gap) | Calculated value | Calculated value |
(Note: 1 Hartree = 27.2114 eV)
Interpretation of Results and Significance
The calculated HOMO-LUMO gap for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde provides valuable insights into its molecular properties. A relatively small HOMO-LUMO gap would suggest that the molecule can be easily excited, which is a desirable characteristic for applications in molecular electronics and as a photosensitizer.[3][4]
Furthermore, the spatial distribution of the HOMO and LUMO can reveal information about the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient areas, highlighting potential sites for nucleophilic attack. Visualization of these orbitals using molecular graphics software can therefore guide the rational design of new derivatives with tailored properties.
Conclusion
This guide has provided a detailed, step-by-step protocol for the computational determination of the HOMO-LUMO energy gap of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde using Density Functional Theory. By following this workflow, researchers can obtain reliable predictions of this crucial electronic property, which is instrumental in understanding the molecule's reactivity and potential applications in drug development and materials science. The principles and methods outlined herein are broadly applicable to a wide range of organic molecules, offering a powerful tool for in silico molecular design and characterization.
Caption: 2D representation of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of Diyne-Based Organic Linkers
Abstract
Diyne-based organic linkers are foundational components in the rapidly advancing fields of materials science and drug development, serving as key building blocks for crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Their rigid, linear geometry and potential for solid-state polymerization make them highly desirable for creating materials with unique electronic, optical, and porous properties. The precise three-dimensional arrangement of these linkers within a crystal lattice dictates the final properties and functionality of the material. This guide provides an in-depth exploration of the methodologies and considerations essential for the accurate crystal structure analysis of diyne-based organic linkers and the frameworks they form. We will delve into the nuances of crystal growth, the principles and practice of single-crystal X-ray diffraction (SC-XRD), complementary characterization techniques, and the interpretation of crystallographic data, offering a holistic view for researchers and professionals in the field.
Introduction: The Unique Role of Diyne-Based Linkers in Crystalline Materials
The diyne moiety (–C≡C–C≡C–) is a remarkably versatile functional group in the design of crystalline solids. Its inherent linearity and rigidity provide a high degree of predictability in the assembly of extended structures. This has led to their extensive use in "reticular chemistry," a design-based approach to the synthesis of crystalline materials with predetermined structures and properties.
1.1. Applications in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Diyne linkers are integral to the synthesis of MOFs and COFs. In MOFs, these organic linkers coordinate with metal ions or clusters to form extended, often porous, networks.[1] The judicious selection of linker geometry and connectivity allows for the creation of diverse structures and topologies.[1] Similarly, in COFs, which are constructed entirely from light elements linked by covalent bonds, diyne-based monomers can be used to create fully π-conjugated, two- or three-dimensional porous polymers.[2][3] These materials exhibit potential applications in gas storage and separation, catalysis, and organic electronics.[4][5]
1.2. The Significance of Precise Crystallographic Characterization
The defining characteristic of MOFs and COFs is their crystallinity.[4] A detailed understanding of the crystal structure at the atomic level is paramount for several reasons:
-
Structure-Property Correlation: The precise arrangement of atoms, including bond lengths, bond angles, and intermolecular distances, directly influences the material's properties.[6][7]
-
Rational Design: An accurate crystal structure provides the feedback necessary to refine the design of new linkers and frameworks with targeted functionalities.
-
Understanding Reactivity: For diyne-based systems, the crystal packing is crucial for understanding and predicting their solid-state reactivity, particularly topochemical polymerization.[8][9]
Topochemical polymerization is a solid-state reaction where the alignment of monomers in the crystal lattice dictates the stereochemistry and structure of the resulting polymer.[8][9] This process can lead to the formation of highly crystalline and stereoregular polymers that are often difficult to synthesize by traditional solution-phase methods.[9]
Synthesis and Crystal Growth of High-Quality Diyne-Based Linkers and Frameworks
The journey to a successful crystal structure analysis begins with the synthesis of high-quality single crystals. This is often the most challenging and critical step in the entire process.
2.1. Rational Design and Synthesis of Diyne Linkers
The design of a diyne linker should consider not only its geometry and connectivity but also the functional groups that will direct the intermolecular interactions necessary for crystallization. The synthesis of the linker itself typically involves well-established organic chemistry methodologies, such as cross-coupling reactions, to construct the desired molecular architecture.
2.2. Strategies for Growing Single Crystals Suitable for X-ray Diffraction
Obtaining single crystals of sufficient size (typically 30-300 microns) and quality (well-formed and free of defects) is essential for SC-XRD.[7] Several techniques are commonly employed:
-
Slow Evaporation: A straightforward method where the solvent is slowly evaporated from a saturated solution of the compound, leading to supersaturation and crystal growth.
-
Vapor Diffusion: This technique involves the slow diffusion of a "poor" solvent (in which the compound is less soluble) into a solution of the compound in a "good" solvent. This gradual change in solvent composition induces crystallization.
-
Solvothermal and Hydrothermal Methods: These are the most common methods for synthesizing MOFs and some COFs.[10][11] The reaction is carried out in a sealed vessel at elevated temperatures, often with the use of modulating agents to control crystal growth and morphology.[12]
Table 1: Common Crystal Growth Techniques and Key Parameters
| Technique | Principle | Key Parameters to Control |
| Slow Evaporation | Gradual increase in concentration | Solvent choice, temperature, rate of evaporation |
| Vapor Diffusion | Gradual decrease in solubility | Solvent/anti-solvent pair, temperature, diffusion rate |
| Solvothermal/Hydrothermal | Increased solubility and reactivity at high T/P | Temperature, time, solvent, modulators, reactant ratios |
2.3. Quality Control: Preliminary Screening of Crystals
Before proceeding with a full diffraction experiment, it is crucial to assess the quality of the grown crystals. This is typically done using an optical microscope with cross-polarized light. High-quality single crystals should exhibit uniform extinction when rotated under polarized light. The Laue method of X-ray diffraction can also be used to quickly assess the crystallinity and orientation of a single crystal.[13]
The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6][14] It provides precise information about unit cell dimensions, bond lengths, bond angles, and the overall packing of molecules in the crystal.[6][7]
3.1. Theoretical Principles of X-ray Diffraction
Crystalline substances act as three-dimensional diffraction gratings for X-rays.[6] When a monochromatic X-ray beam interacts with the electrons of the atoms in a crystal, the X-rays are scattered. Constructive interference of these scattered X-rays occurs when the conditions of Bragg's Law (nλ = 2d sinθ) are met, where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal planes, and θ is the angle of diffraction.[6]
3.2. Experimental Workflow: From Crystal Mounting to Data Collection
The SC-XRD experiment follows a well-defined workflow:
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A Comprehensive Technical Guide to the Physicochemical Properties of C18H10O2: Focus on 9,10-Chrysenequinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C18H10O2 Isomers in Scientific Research
The molecular formula C18H10O2 represents a class of polycyclic aromatic quinones, which are derivatives of polycyclic aromatic hydrocarbons (PAHs).[1] These compounds are of significant interest to the scientific community, particularly in the fields of toxicology, materials science, and medicinal chemistry.[1][2] Their relevance stems from their roles as environmental metabolites of carcinogenic PAHs and as versatile intermediates in organic synthesis.[1][3] This guide will focus on a prominent and well-studied isomer, 9,10-Chrysenequinone (also known as 5,6-Chrysenedione), to provide an in-depth analysis of the physical and chemical properties characteristic of this class of molecules.
Understanding the properties of 9,10-Chrysenequinone is crucial for professionals in drug development. Its electrophilic nature and ability to participate in redox reactions are key to its biological activity, including potential mutagenic and carcinogenic properties.[1][3] For researchers, this compound serves as a valuable building block in the synthesis of more complex molecular architectures.[1] This guide offers a technical overview of its structure, properties, and essential experimental protocols, grounded in authoritative scientific data.
Molecular Structure and Identification
IUPAC Name: Chrysene-5,6-dione[1] Synonyms: 5,6-Chrysenequinone, 5,6-Chrysenedione, Chrysoquinone[1] Chemical Formula: C18H10O2[1] Molecular Weight: 258.27 g/mol [1]
The structure of 9,10-Chrysenequinone is characterized by a four-ring aromatic system derived from chrysene, with two ketone functional groups at the 9 and 10 positions.[1] This quinone structure is responsible for its distinct chemical reactivity.
Physicochemical Properties
The physical and chemical properties of 9,10-Chrysenequinone dictate its behavior in both laboratory and biological systems. Its large, nonpolar aromatic core results in low aqueous solubility, a common feature among PAHs and their derivatives.[1]
| Property | Value | Source(s) |
| Molecular Formula | C18H10O2 | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Data not readily available; related quinones are often colored solids. | |
| Melting Point | The parent compound, chrysene, has a melting point of 258.2 °C. The quinone's melting point may differ. | [4] |
| Boiling Point | The parent compound, chrysene, has a boiling point of 448 °C. | [4] |
| Solubility | Generally insoluble in water; soluble in organic solvents. | [1] |
| XlogP | 4.1 | [5] |
This table summarizes key physicochemical properties. The XlogP value indicates a high degree of lipophilicity, which has implications for its biological membrane permeability.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of 9,10-Chrysenequinone.[6] A combined analysis of IR, NMR, and Mass Spectrometry provides a complete picture of its molecular structure.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] For 9,10-Chrysenequinone, the IR spectrum is expected to show characteristic absorption bands:
-
~1670-1690 cm⁻¹: A strong absorption corresponding to the C=O stretching of the quinone's carbonyl groups.
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹: Absorptions due to C=C stretching within the aromatic rings.
-
~3000-3100 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[7]
-
¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton on the chrysene backbone.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons in the range of δ 180-190 ppm, which is characteristic of quinones. Multiple signals would also be present in the aromatic region (δ 120-150 ppm) corresponding to the different carbon atoms of the fused rings.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.[8][9]
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight of the compound (approximately 258.07).
-
Fragmentation: Common fragmentation patterns for quinones involve the loss of one or two molecules of carbon monoxide (CO), leading to peaks at m/z [M-28]⁺ and [M-56]⁺.
Chemical Properties and Reactivity
The chemical behavior of 9,10-Chrysenequinone is dominated by its quinone moiety.
-
Redox Activity: Quinones are known to undergo redox cycling, a process where they are reduced to a semiquinone radical and then to a hydroquinone.[10] This process can generate reactive oxygen species (ROS), which is a key mechanism of toxicity for many quinones.[10]
-
Electrophilicity: The carbonyl carbons of the quinone are electrophilic and can react with nucleophiles. This reactivity is central to its potential to form adducts with biological macromolecules like DNA and proteins.[3]
-
Synthetic Utility: 9,10-Chrysenequinone can serve as a precursor in the synthesis of other complex organic molecules and materials.[1]
Synthesis and Purification
A common method for the synthesis of phenanthrene-type quinones, including 9,10-Chrysenequinone, is the oxidation of the parent polycyclic aromatic hydrocarbon.[11]
Representative Synthesis Protocol: Oxidation of Chrysene
This protocol is a generalized procedure based on common oxidation reactions of PAHs.
-
Dissolution: Dissolve chrysene in a suitable organic solvent, such as glacial acetic acid.
-
Oxidation: Add a strong oxidizing agent, such as chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, to the solution. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.
-
Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic impurities.
-
Purification: Purify the crude 9,10-Chrysenequinone by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) or by column chromatography on silica gel.
Diagram of Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of 9,10-Chrysenequinone.
Applications in Research and Drug Development
The unique structure and reactivity of 9,10-Chrysenequinone and related compounds make them relevant in several areas:
-
Drug Discovery: The chrysene scaffold and its derivatives are being investigated for various therapeutic applications. For instance, the related flavonoid chrysin has shown potential anti-inflammatory and anticancer activities.[12][13] Anthraquinones, which share the quinone structural motif, are also explored for developing new antitumor drugs.[14][15]
-
Toxicology and Carcinogenesis Research: As a metabolite of the PAH chrysene, studying 9,10-Chrysenequinone is vital for understanding the mechanisms of PAH-induced carcinogenesis.[1] Its ability to generate ROS and form DNA adducts is a key area of investigation.[3]
-
Materials Science: Polycyclic aromatic compounds are used in the development of organic electronics and high-performance polymers.[16] The rigid, planar structure of 9,10-Chrysenequinone makes it a candidate for such applications.
Safety and Handling
Given that many PAHs and their quinone derivatives exhibit mutagenic and carcinogenic properties, 9,10-Chrysenequinone should be handled with caution.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
9,10-Chrysenequinone is a representative member of the C18H10O2 class of organic compounds, with a rich chemistry and significant biological relevance. Its properties are defined by its polycyclic aromatic structure and the reactivity of its quinone functional group. For researchers in drug development and related fields, a thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for both harnessing its potential in synthesis and mitigating its toxicological risks. Further research into this and related molecules will continue to advance our knowledge in medicinal chemistry, materials science, and environmental health.
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Spectroscopic Profiling and Synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: A Technical Whitepaper
Executive Summary & Molecular Architecture
The compound 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS: 127653-16-1) is a highly symmetric, rigid, and fully conjugated organic molecule. Structurally, it consists of two benzaldehyde moieties bridged by a linear buta-1,3-diyne (–C≡C–C≡C–) core [1].
In modern materials science and drug discovery, this compound is highly sought after as a bifunctional monomer. Its terminal formyl groups are primed for dynamic covalent chemistry—specifically Schiff base condensation with amines—making it a premier linker for the construction of 2D and 3D Covalent Organic Frameworks (COFs) [2]. Furthermore, the extended π-conjugation across the diyne backbone facilitates exceptional electron delocalization, which is critical for lowering the HOMO-LUMO gap in optoelectronic and photocatalytic applications.
Understanding the precise spectroscopic signature of this molecule is paramount. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; we will explore the causality behind the spectroscopic shifts and establish a self-validating protocol for its synthesis and characterization.
Quantitative Spectroscopic Data
To ensure structural integrity before deploying this monomer in complex polymerizations, a multi-modal analytical approach is required. The following table synthesizes the definitive quantitative data for 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde [1, 3].
| Analytical Method | Key Signals / Values | Mechanistic Assignment & Causality |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 ppm (s, 2H) | Aldehyde Protons: Strongly deshielded by the anisotropic effect of the C=O double bond. |
| δ 7.86 ppm (d, J = 8.4 Hz, 4H) | Aromatic Protons (ortho to CHO): Deshielded by the electron-withdrawing formyl group. | |
| δ 7.68 ppm (d, J = 8.4 Hz, 4H) | Aromatic Protons (ortho to alkyne): AA'BB' spin system confirms 1,4-disubstitution. | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.3 ppm | Carbonyl Carbon (C=O): Characteristic extreme downfield shift. |
| δ 82.0, 76.5 ppm | Internal Alkyne Carbons (-C≡C-): Shifted upfield relative to aromatics due to sp-hybridization. | |
| FT-IR (ATR/KBr) | ~1698 cm⁻¹ (Strong) | C=O Stretch: Validates the preservation of the aldehyde functional group. |
| ~2210 cm⁻¹ (Weak/Med) | C≡C Stretch: Weak intensity is due to the pseudo-symmetry of the internal diyne core. | |
| UV-Vis (CH₂Cl₂) | λₘₐₓ ~ 335 nm, 355 nm | π–π* Transitions: Red-shifted compared to monomeric benzaldehyde due to extended conjugation. |
| HRMS (ESI/EI) | m/z 258.068 [M]⁺ | Exact Mass: Confirms the molecular formula C₁₈H₁₀O₂ without fragmentation of the rigid core. |
Note: The complete absence of a terminal alkyne proton signal (~δ 3.2 ppm) or terminal alkyne C-H stretch (~3300 cm⁻¹) is the primary negative control indicating successful dimerization.
Experimental Workflow: Synthesis via Glaser-Hay Coupling
The most efficient route to synthesize 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is via the oxidative dimerization of 4-ethynylbenzaldehyde, commonly known as the Glaser-Hay coupling [4].
The Causality of Reagent Selection
-
CuCl (Catalyst): Facilitates the formation of the active copper acetylide intermediate.
-
TMEDA (Ligand/Base): N,N,N',N'-Tetramethylethylenediamine serves a dual purpose. It acts as a base to deprotonate the terminal alkyne and acts as a bidentate ligand to solubilize the copper(I) salt in organic solvents, drastically accelerating the oxidation step.
-
O₂ (Oxidant): Drives the oxidative coupling of the two copper acetylide molecules to form the new C-C single bond between the alkynes, regenerating the Cu(II) species.
Workflow for the Glaser-Hay oxidative coupling synthesis.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask, dissolve 10.0 mmol of 4-ethynylbenzaldehyde in 50 mL of a dry solvent mixture (typically Acetone/Dichloromethane, 1:1 v/v).
-
Catalyst Activation: Add 0.5 mmol of Copper(I) chloride (CuCl) followed by 1.0 mmol of TMEDA. The solution will typically transition to a deep green/blue color, indicating the formation of the active Cu-TMEDA complex.
-
Oxidation: Purge the reaction vessel with Oxygen gas (O₂) and maintain an O₂ atmosphere using a double-layered balloon. Stir vigorously at room temperature for 12–16 hours.
-
Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The product will appear as a highly UV-active spot with a lower Rf value than the starting material due to increased molecular weight and polarity.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (to complex and remove copper salts). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure symmetric diyne as a pale yellow/tan solid.
Self-Validating Spectroscopic Protocol
A robust scientific protocol must be self-validating. To ensure the isolated product is exclusively the desired diyne and not unreacted monomer or a polymerized byproduct, follow this sequential validation logic:
Gateway Metric (FT-IR): Before investing in expensive NMR time, run a rapid ATR-FTIR.
-
Check 1: Is the C=O stretch at 1698 cm⁻¹ intact? If no, the aldehyde was oxidized to a carboxylic acid.
-
Check 2: Has the sharp peak at 3300 cm⁻¹ (terminal ≡C-H) disappeared? If yes, dimerization is complete.
Structural Confirmation (NMR): Proceed to ¹H NMR. The spectrum must be exquisitely clean, showing only three signals in a 1:2:2 integration ratio (Aldehyde singlet : Aromatic doublet : Aromatic doublet). Any additional peaks in the aromatic region indicate asymmetric byproducts or incomplete coupling.
Multi-modal spectroscopic validation logic for structural confirmation.
By adhering to this causality-driven, self-validating approach, researchers can guarantee the high purity of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, thereby preventing defect propagation in downstream macromolecular synthesis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14481725, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde." PubChem, [Link]
Methodological & Application
Application Note: Engineering Graphdiyne-Mimetic COFs for Photocatalysis using 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
This Application Note is structured to guide researchers through the advanced utilization of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (referred to herein as BD-DA ) in the synthesis of graphdiyne-like Covalent Organic Frameworks (COFs) for high-efficiency photocatalysis.
Executive Summary
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BD-DA ) is a critical linear building block for reticular chemistry, characterized by its rigid, electron-deficient diacetylene (
This guide details the protocol for reacting BD-DA with
Molecular Profile & Pre-Synthesis Requirements[2]
Chemical Identity[2][3]
-
Abbreviation: BD-DA
-
Structure:
-
Role: Linear Linker (
symmetry) -
Key Feature: The diacetylene bridge mimics the structure of graphdiyne, enabling "molecular wire" behavior for exciton transport.
Purity & Handling
Critical Advisory: The crystallinity of the resulting COF is strictly dependent on the purity of BD-DA.
-
Purity Requirement:
(HPLC). Impurities (mono-alkynes or copper residues from Glaser coupling) act as defect sites, terminating crystal growth. -
Storage: Store at
under Argon/Nitrogen. The aldehyde groups are susceptible to oxidation (to carboxylic acids) and the diacetylene unit can polymerize under intense UV/heat without a stabilizer.
Protocol A: Synthesis of Photoactive GDY-COF
Target Material:BD-TAPB-COF (Schiff-base network)
Reaction Type: Solvothermal Condensation
Materials
-
Linker: BD-DA (0.15 mmol, 38.7 mg)
-
Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB ) (0.10 mmol, 35.1 mg)
-
Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v)[4]
-
Catalyst: Aqueous Acetic Acid (6 M)[5]
Step-by-Step Methodology
-
Dissolution (The "Clear Solution" Rule): In a 10 mL Pyrex tube, dissolve BD-DA and TAPB in 2.0 mL of the Mesitylene/Dioxane mixture.
-
Note: Sonicate for 10 minutes. The solution must be perfectly homogeneous. Any turbidity indicates insolubility that will lead to amorphous polymers.
-
-
Catalyst Addition: Add 0.2 mL of 6 M aqueous acetic acid dropwise.
-
Observation: A transient color change (yellow to orange) may occur due to protonation of amines.
-
-
Degassing (Crucial for Conjugation): Flash-freeze the tube in liquid nitrogen. Apply vacuum (
) and pump for 5 minutes. Thaw in warm water. Repeat this Freeze-Pump-Thaw cycle 3 times.-
Why? Oxygen inhibits the reversibility of imine formation, leading to kinetic trapping (amorphous solids) rather than thermodynamic crystallization. It also prevents oxidative degradation of the diacetylene bridge at high temperatures.
-
-
Solvothermal Synthesis: Flame-seal the tube under vacuum. Place in an oven at
for 72 hours .-
Do not disturb: Convection currents can disrupt crystal nucleation.
-
-
Isolation & Activation:
-
Cool to room temperature. Filter the yellow/brown precipitate.
-
Solvent Exchange: Wash with THF (
) and Acetone ( ) to remove unreacted monomers. -
Soxhlet Extraction: Extract with THF for 24 hours to remove oligomers trapped in pores.
-
Drying: Vacuum dry at
for 12 hours.
-
Protocol B: Photocatalytic Hydrogen Evolution (HER)
Objective: Measure the
Experimental Setup
-
Reactor: Top-irradiation Pyrex vessel with water jacket (
). -
Light Source: 300W Xenon lamp (
cut-off filter). -
Co-catalyst: Platinum (Pt) nanoparticles (3 wt%).
Procedure
-
Catalyst Dispersion: Disperse 5 mg of activated BD-TAPB-COF in 50 mL of water/TEOA mixture (9:1 v/v).
-
TEOA (Triethanolamine) acts as the sacrificial electron donor.
-
-
Pt Photodeposition (In-situ): Add calculated amount of
solution (to achieve 3 wt% Pt). Irradiate for 1 hour under stirring to reduce to on the COF surface. -
Reaction Monitoring: Seal the reactor and purge with Argon for 30 minutes to remove dissolved
. Irradiate and quantify evolution hourly using Gas Chromatography (GC) with a TCD detector.
Expected Results
| Parameter | Performance Metric |
| HER Rate | |
| AQY (420 nm) | |
| Stability | Linear activity retained > 20 hours |
Protocol C: Photocatalytic Production
Objective: Metal-free photosynthesis of hydrogen peroxide from water and oxygen.
Procedure
-
Medium: Pure water (no sacrificial agent needed for dual-pathway systems, though ethanol can enhance rates).
-
Saturation: Purge the suspension (5 mg COF in 50 mL water) with
gas for 30 mins. -
Irradiation: Visible light (
). -
Detection: Aliquot samples every 30 mins. Determine concentration using the Titanium Sulfate (
) colorimetric method (Absorbance at 410 nm).
Mechanistic Insight: The diacetylene bond (
Mechanistic Visualization
The following diagram illustrates the charge transfer dynamics enabled by the BD-DA linker.
Caption: Charge carrier dynamics in BD-DA based COFs. The diacetylene bridge facilitates rapid electron transport to catalytic sites, suppressing recombination.
Troubleshooting & Optimization (Self-Validating)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Amorphous Product | No PXRD peaks | Reaction too fast or wet solvent | Reduce catalyst concentration (3M AcOH) or re-dry solvents. |
| Low Surface Area | BET < 400 | Pore collapse or trapped oligomers | Perform Supercritical |
| Low HER Activity | Low | Poor Pt deposition or oxidation | Ensure strict anaerobic conditions; verify Pt deposition via TEM. |
References
-
Glaser Coupling Basics: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
-
Diacetylene COF for HER: Pachfule, P., Acharjya, A., Roeser, J., Langenhahn, T., Schwarze, M., Schomäcker, R., Thomas, A., & Schmidt, J. (2018). Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation.[8][9][10][11][12] Journal of the American Chemical Society, 140(4), 1423–1429. Link
-
Graphdiyne Analogues: Li, Y., Chen, Q., Xu, Q., & Jiang, D. (2021). Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution.[11] Chemical Science, 12, 1234-1240. Link
-
H2O2 Photosynthesis: Chen, R., Wang, Y., Ma, Y., et al. (2022). A diacetylene covalent organic framework through a one-step two-electron O2 reduction pathway for efficient photosynthesis of H2O2. Journal of Materials Chemistry A. Link
Sources
- 1. achmem.com [achmem.com]
- 2. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 | Benchchem [benchchem.com]
- 3. Buy 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Light-Driven Hydrogen Evolution Assisted by Covalent Organic Frameworks [mdpi.com]
Application Note: High-Fidelity Synthesis of Diacetylene-Bridged Schiff Bases and Covalent Organic Frameworks
Executive Summary
This guide details the synthetic protocols for utilizing 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) , a rigid, linear dialdehyde building block. Due to its conjugated diacetylene (butadiyne) linker, BDDA is a critical precursor for synthesizing high-performance Covalent Organic Frameworks (COFs) and optoelectronic Schiff bases.[1]
Unlike flexible linkers, the rigid rod nature of BDDA imposes strict steric constraints, requiring specific solvothermal conditions to achieve thermodynamic equilibrium and high crystallinity. This note provides two distinct protocols:
-
Protocol A: Synthesis of discrete molecular Schiff bases (Model System).
-
Protocol B: Solvothermal synthesis of crystalline COFs (High-Value Application).
Chemical Profile & Handling
Compound: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde CAS: 127653-16-1 Molecular Weight: 258.27 g/mol Structure: OHC-Ph-C≡C-C≡C-Ph-CHO
Critical Handling Constraints
-
Light Sensitivity: The conjugated diacetylene moiety is susceptible to topochemical polymerization or photo-oxidation under intense UV/visible light. Store in amber vials and perform reactions under low-light conditions where possible.
-
Solubility Profile:
-
Soluble: Dichloromethane (DCM), Chloroform, THF, o-Dichlorobenzene.
-
Sparingly Soluble: Ethanol, Methanol (requires heat).
-
Insoluble: Water, Hexanes.
-
-
Storage: Keep at 4°C under inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation to carboxylic acid.
Reaction Mechanism & Logic
The formation of the imine (Schiff base) linkage is a reversible condensation reaction. For BDDA, the reaction is driven by acid catalysis and water removal.
Figure 1: Acid-catalyzed Schiff base formation pathway. Reversibility is key for defect correction in COF synthesis.
Protocol A: Discrete Schiff Base Synthesis (Model Reaction)
Purpose: To validate the reactivity of the BDDA batch or synthesize small-molecule optoelectronic materials. Target: Condensation of BDDA with a monoamine (e.g., p-toluidine or aniline).
Reagents
-
BDDA (1.0 equiv)
-
p-Toluidine (2.2 equiv)
-
Solvent: Toluene or Ethanol/THF mixture (1:1)
-
Catalyst: Glacial Acetic Acid (5 mol%)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 258 mg (1.0 mmol) of BDDA in 20 mL of Toluene. Ensure complete dissolution (sonicate if necessary).
-
Amine Addition: Add 235 mg (2.2 mmol) of p-toluidine. The solution may darken slightly.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Dehydration (Critical):
-
Option 1 (High Yield): Attach a Dean-Stark trap filled with toluene to continuously remove water. Reflux for 12 hours.
-
Option 2 (Convenience): Add 2g of activated 4Å molecular sieves directly to the flask. Reflux for 24 hours.
-
-
Work-up:
-
Filter the hot solution to remove molecular sieves (if used).
-
Cool to room temperature. The product often precipitates as yellow/orange needles.
-
If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and add cold hexane (20 mL) to induce precipitation.
-
-
Purification: Recrystallize from DCM/Hexane or Ethanol.
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the imine singlet (~8.4–8.6 ppm).
Protocol B: Covalent Organic Framework (COF) Synthesis
Purpose: To synthesize a crystalline, porous 2D framework (e.g., reacting BDDA with a triamine like TAPB). Key Challenge: Balancing reaction rate vs. crystal growth. If the reaction is too fast, amorphous polymers form. We use solvothermal synthesis to allow reversible bond formation (defect repair).
Reagents
-
BDDA (Linker A): 0.05 mmol
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Linker B): 0.033 mmol (Stoichiometric 3:2 ratio for aldehyde:amine)
-
Solvent Mix: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v) OR 1,4-Dioxane / Mesitylene (4:1 v/v).
-
Catalyst: 6M Aqueous Acetic Acid.
Experimental Workflow
Figure 2: Solvothermal synthesis workflow for BDDA-based COFs.
Detailed Methodology
-
Preparation: In a 10 mL Pyrex tube, weigh BDDA (12.9 mg, 0.05 mmol) and TAPB (11.7 mg, 0.033 mmol).
-
Solvent Addition: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol.
-
Dispersion: Sonicate for 10-15 minutes until a uniform suspension/solution is obtained.
-
Catalyst: Add 0.1 mL of 6M aqueous acetic acid. The acid slows the nucleation rate, promoting crystallinity.
-
Degassing (Crucial): Perform 3 cycles of freeze-pump-thaw to remove oxygen (which oxidizes amines) and seal the tube under vacuum (~150 mTorr) using a flame torch.
-
Reaction: Place the sealed tube in an oven at 120°C and leave undisturbed for 72 hours . A yellow/brown solid will form at the bottom.
-
Activation:
-
Open the tube and filter the solid.
-
Wash with DMF, then Acetone.
-
Soxhlet Extraction: Extract with THF for 24 hours to remove trapped monomers.
-
Drying: Vacuum dry at 80°C for 12 hours.
-
Characterization & Data Interpretation
| Technique | Expected Observation (Success) | Interpretation |
| FT-IR | Disappearance of C=O (~1700 cm⁻¹) | Complete consumption of aldehyde. |
| FT-IR | Appearance of C=N (~1610–1630 cm⁻¹) | Formation of imine linkage. |
| PXRD | Sharp peaks at low 2θ (< 5°) | Long-range crystalline order (COF formation). |
| 13C CP-MAS NMR | Signal at ~157 ppm (C=N) | Confirmation of carbon environment in solid state. |
| BET Surface Area | Type IV Isotherm | Confirmation of permanent porosity. |
Troubleshooting Guide
Problem: Product is Amorphous (No XRD peaks)
-
Cause: Reaction was too fast (Kinetic trap).
-
Solution: Increase the amount of acetic acid (modulator) or decrease the reaction temperature to 100°C. Try a solvent with lower solubility for the monomer to slow down the reaction.
Problem: Incomplete Conversion (Residual C=O in IR)
-
Cause: Equilibrium shifted back to reactants (water presence) or steric hindrance.
-
Solution: Ensure the tube was sealed under high vacuum. Increase reaction time to 5-7 days.
Problem: Linker Degradation
-
Cause: Diacetylene polymerization.
-
Solution: Ensure the reaction is performed in the dark (wrap tube in foil).
References
-
Chemical Properties & COF Applications
-
BenchChem. (n.d.). 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde - Chemical Reactions Analysis. Retrieved from
-
-
COF Synthesis Precedents (COF-2/BDDA-based)
-
Smolecule. (2023).[2] Synthesis of Covalent Organic Frameworks (COFs) using BDDA. Retrieved from
-
-
Diacetylene-Bridged COF Photocatalysis
-
Li, Y., et al. (2022).[3] Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution. Chemical Science. Retrieved from
-
-
Schiff Base Characterization Techniques
-
Al-Sanea, M. M., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis. PMC. Retrieved from
-
Sources
Application Note: Engineering Next-Gen COFs with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Executive Summary
This guide details the protocol for utilizing 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) as a linear linker in the synthesis of functional Covalent Organic Frameworks (COFs). Unlike standard linkers (e.g., terephthalaldehyde), BDDA introduces a rigid, conjugated diacetylene (
This moiety serves two critical functions:
-
Electronic Modulation: It extends
-conjugation, narrowing the bandgap for superior photocatalytic performance. -
Post-Synthetic Locking: The diacetylene units can undergo topochemical polymerization within the COF lattice, transforming weak van der Waals inter-layer forces into robust covalent cross-links, significantly enhancing chemical stability and conductivity.
Material Specifications & Handling
Monomer Attributes
| Property | Specification | Critical Note |
| IUPAC Name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | Abbreviated as BDDA or 4,4'-BDBA .[1] |
| CAS No. | 127653-16-1 | Verify purity >98% via HPLC before COF synthesis.[1] |
| Molecular Weight | 258.27 g/mol | - |
| Solubility | Soluble in CHCl | Poor solubility in alcohols; requires sonication. |
| Storage | 2–8°C, Inert Atmosphere | Light Sensitive. Diynes can polymerize slowly under UV. Store in amber vials. |
Structural Logic
The linear geometry of BDDA makes it an ideal partner for
Experimental Protocol: Synthesis of Diacetylene-COF (BDDA-TAPB)
This protocol describes the synthesis of a model imine-linked COF using BDDA and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Reagents
-
Monomer A: BDDA (19.4 mg, 0.075 mmol)
-
Monomer B: TAPB (17.6 mg, 0.05 mmol)
-
Solvent System:
-Dichlorobenzene ( -DCB) / -Butanol ( -BuOH) (1:1 v/v). -
Catalyst: Aqueous Acetic Acid (6 M).
Step-by-Step Synthesis Workflow
-
Dissolution: In a Pyrex tube (10 mL), charge BDDA and TAPB. Add 1.0 mL of the
-DCB/ -BuOH mixture.-
Expert Tip: Sonicate for 10 minutes. Complete dissolution is critical to prevent amorphous precipitation.
-
-
Catalyst Addition: Add 0.1 mL of 6 M acetic acid. The solution may turn slightly orange due to protonation of amines.
-
Degassing (Critical): Flash freeze the tube in liquid nitrogen. Perform 3 cycles of freeze-pump-thaw to remove oxygen.
-
Reasoning: Oxygen can oxidatively degrade the diyne bridge at high temperatures or quench the radical intermediates during formation.
-
-
Solvothermal Assembly: Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours .
-
Observation: A yellow/orange precipitate will form on the tube walls.
-
-
Purification:
-
Open the tube and filter the precipitate.
-
Wash extensively with THF and Acetone to remove unreacted monomers.
-
Soxhlet Extraction: Extract with THF for 24 hours to ensure empty pores.
-
-
Activation: Dry under dynamic vacuum at 80°C for 12 hours.
Advanced Protocol: Post-Synthetic Topochemical Polymerization
This is the defining advantage of BDDA. Once the COF is formed, the diacetylene units are aligned in the stacking direction. Thermal treatment triggers [2+2] polymerization, cross-linking the layers.
"Locking" the Lattice
-
Preparation: Place the activated BDDA-COF powder in a vacuum oven.
-
Thermal Treatment: Heat at 180°C – 220°C for 24 hours under vacuum or inert gas.
-
Validation: The color typically deepens (yellow
dark red/brown) due to extended conjugation.
Why do this?
-
Stability: The material shifts from a 2D layered stack (held by weak
- forces) to a pseudo-3D covalently interlocked network. It becomes resistant to exfoliation in solvents. -
Conductivity: Charge carrier mobility increases significantly along the
-axis (stacking direction).
Visualization of Workflows
Synthesis & Polymerization Logic
Figure 1: Workflow transforming BDDA monomer into a 2D COF, followed by post-synthetic cross-linking.
Characterization & Validation
To ensure the protocol was successful, specific spectral signatures must be verified.
| Technique | Target Observation | Interpretation |
| FT-IR | Disappearance of | Confirms complete consumption of monomer. |
| FT-IR | Appearance of | Confirms formation of the imine linkage. |
| Raman | Shift in | Crucial for Polymerization: Monomer diynes appear ~2200 cm |
| PXRD | Low-angle peaks ( | Indicates long-range ordered mesopores. |
| BET | Surface Area > 1000 m | Confirms porosity.[4] Low surface area suggests pore collapse or trapped oligomers. |
Application Focus: Photocatalytic H Evolution
BDDA-based COFs are premier candidates for photocatalysis due to the electron-withdrawing nature of the diyne bridge, which facilitates charge separation.
Protocol Summary:
-
Suspend 5 mg of BDDA-COF in 10 mL water/triethanolamine (9:1 v/v).
-
Add Pt co-catalyst (3 wt%) via in-situ photodeposition.
-
Irradiate with Visible Light (
nm). -
Expectation: BDDA-COFs typically outperform non-conjugated analogues (e.g., terephthalaldehyde-based) by 2-5x in H
production rates due to the enhanced charge transfer along the diyne backbone.
References
-
Synthesis & Properties of BDDA: Smolecule.com. "4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde - Chemical Properties and Synthesis."
-
Topochemical Polymerization in COFs: Journal of the American Chemical Society. "Construction of Interlayer Conjugated Links in 2D Covalent Organic Frameworks via Topological Polymerization." (2021).[5]
-
Photocatalytic Applications: Journal of the American Chemical Society. "Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation." (2017).[6][7]
-
Mechanistic Insights: Chemical Communications. "Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework."[8]
Sources
- 1. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 | Benchchem [benchchem.com]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. CN114773556B - Green solid-phase synthesis method of covalent organic framework material - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mechanochromic properties of materials from butadiyne dibenzaldehyde
Application Note: Mechanochromic Materials Engineering using Butadiyne Dibenzaldehyde (BDDA)
Executive Summary
This guide details the protocols for utilizing 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) as a core scaffold for mechanochromic materials. Unlike standard diacetylenes, BDDA features dual aldehyde handles, allowing it to function as a "chameleon" precursor. Depending on the processing protocol, it yields two distinct classes of smart materials:
-
Mechanochromic Luminescent (MCL) Crystals: Small-molecule fluorophores that shift emission color (Green
Orange) upon grinding. -
Polydiacetylene (PDA) Stress Sensors: Polymerized networks (via Schiff base derivatization) that exhibit a high-contrast colorimetric shift (Blue
Red) under mechanical shear.[1]
Core Chemistry & Mechanism
The mechanochromism of BDDA derivatives stems from the disruption of
-
The Monomer (MCL Pathway): In its crystalline state, BDDA molecules stack via
interactions, stabilizing a specific energy gap. Mechanical grinding destroys this crystalline order (amorphization), altering the dipole-dipole interactions and resulting in a bathochromic (red) shift in fluorescence. -
The Polymer (PDA Pathway): When BDDA is derivatized (e.g., with alkyl amines) and UV-irradiated, the central diyne units undergo topochemical 1,4-addition to form a conjugated enyne backbone (Polydiacetylene). This backbone is planar (Blue). Mechanical stress induces a rotation of the backbone single bonds, breaking the effective conjugation length (Red).
Pathway Visualization
Figure 1: Bifurcated workflow for generating luminescent (top) vs. colorimetric (bottom) mechanochromic materials from BDDA.
Protocol A: Mechanochromic Luminescence (MCL)
Target Application: Security inks, pressure-sensitive coatings.
Materials
-
Precursor: BDDA (Synthesized via Glaser coupling of 4-ethynylbenzaldehyde).
-
Solvents: Dichloromethane (DCM), Ethanol.
-
Substrate: Quartz glass or TLC plate.
Step-by-Step Methodology
-
Recrystallization (Critical Step):
-
Dissolve crude BDDA in minimal hot DCM.
-
Slowly add Ethanol (antisolvent) until turbidity appears.
-
Allow to stand at 4°C for 24 hours.
-
Why: Fast precipitation creates amorphous powder. Slow crystallization ensures the ordered
-stacking required for the initial "Green" emission state.
-
-
Baseline Characterization:
-
Place crystals under a UV lamp (365 nm).
-
Observation: The crystals should emit a bright Green/Yellow fluorescence.
-
Validation: If emission is weak or orange, the crystal quality is poor. Re-anneal.
-
-
Mechanochromic Testing:
-
Place 10 mg of crystals in an agate mortar.
-
Grind vigorously with a pestle for 60 seconds.
-
Observation: Under 365 nm UV, the powder emission shifts to Orange/Red .
-
Quantification: Measure Photoluminescence (PL) spectra. Expect a bathochromic shift of
nm.
-
-
Reversibility Loop:
-
Expose the ground powder to DCM vapor (fuming) for 30 seconds.
-
Result: Emission returns to Green (recrystallization).
-
Protocol B: Polydiacetylene (PDA) Colorimetric Sensors
Target Application: Impact sensors, bio-scaffolds.
Note: The aldehyde group in BDDA prevents tight packing. We must convert it to an imine (Schiff base) with a long alkyl tail to enforce the 4.9 Å spacing required for polymerization.
Materials
-
Monomer: BDDA.[2]
-
Amine: Octadecylamine (C18 chain).
-
Solvent: Chloroform.
-
Stimulus: UV Crosslinker (254 nm).
Step-by-Step Methodology
-
Schiff Base Synthesis (Self-Assembly):
-
Film Fabrication:
-
Dissolve the bis-imine in Chloroform (10 mg/mL).
-
Drop-cast onto a glass slide or filter paper.
-
Air dry to allow solvent evaporation and self-assembly.
-
-
Topochemical Polymerization:
-
Irradiate the dried film with 254 nm UV light (6 mW/cm²) for 2-5 minutes.
-
Observation: The film turns Deep Blue .
-
QC Check: If the film stays colorless or turns yellow, the packing distance was incorrect (polymerization failed).
-
-
Mechanochromic Activation:
-
Apply shear force using a stylus or rub with a cotton swab.
-
Observation: The Blue film turns Red instantly along the stress path.
-
Data Output: This change is visible to the naked eye (Colorimetric).
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Monomer MCL) | Protocol B (Polymer PDA) |
| State | Crystalline Solid | Polymerized Film |
| Stimulus | Grinding / Crushing | Shear / Heat / Solvent |
| Readout | Fluorescence (UV Lamp required) | Absorption (Naked Eye) |
| Transition | Green | Blue |
| Reversibility | High (Solvent/Heat) | Low (Often Irreversible) |
| Key Failure | No Shift: Crystals already amorphous.[4] | No Blue Color: Poor packing (check alkyl chain length). |
References
-
Carpick, R. W., et al. (2001). Shear-induced mechanochromism in polydiacetylene monolayers.[1] University of Pennsylvania. Retrieved from [Link]
-
Ito, H., et al. (2024). Mechanochromic aromatic hydrocarbons.[5][6] National Institutes of Health (PMC). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 | Benchchem [benchchem.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | C18H10O2 | CID 14481725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanochromic aromatic hydrocarbons that bear one simple substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Glaser coupling for 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde synthesis
Topic: Synthesis of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde[1]
Introduction
You are likely synthesizing 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) as a precursor for Covalent Organic Frameworks (COFs) or optoelectronic materials.
The Core Challenge: While the Glaser coupling is text-book chemistry, this specific substrate presents a dichotomy:
-
Aldehyde Sensitivity: The terminal aldehyde groups are susceptible to oxidation (to carboxylic acids) or Cannizzaro disproportionation under the basic, oxidative conditions required for coupling.
-
Solubility: The product is a rigid, conjugated "rod." As the reaction proceeds, the product becomes increasingly insoluble, potentially precipitating out and trapping catalyst impurities (Copper) or stopping the reaction prematurely.
This guide moves beyond standard literature to provide a modified Hay Coupling protocol optimized for aldehyde retention and product purity.
Module 1: Optimized Reaction Protocol
Do not use standard Eglinton conditions (Cu(OAc)₂/Pyridine) for this substrate unless necessary. The high temperatures often required for Eglinton can degrade the aldehyde. We recommend a modified Hay system.
The "Self-Validating" Protocol
This system is designed to provide visual cues at every stage.
Reagents:
-
Substrate: 4-Ethynylbenzaldehyde (1.0 equiv)
-
Catalyst: CuCl (Copper(I) Chloride) (5–10 mol%)
-
Ligand/Base: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2–2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetone (Aerated)
-
Oxidant: Ambient Air (Balloon or Open Vessel)
Step-by-Step Workflow:
-
Catalyst Activation (The "Blue Check"):
-
Dissolve CuCl in a minimal amount of solvent.
-
Visual Check: The solution should turn a deep, clear blue/green. If it is brown or opaque, your CuCl is oxidized. Stop. Recrystallize CuCl or use a fresh batch.
-
Why: TMEDA solubilizes the Cu(I) species in organic solvents, creating the active catalytic complex.
-
-
Substrate Addition:
-
Dissolve 4-ethynylbenzaldehyde in DCM (Concentration: 0.1 M).
-
Add the catalyst solution to the substrate.
-
Visual Check: The solution may turn dark green or brown initially.
-
-
Oxidation (The "Control" Step):
-
Do not bubble air directly into the solution if using DCM (solvent evaporation leads to concentration gradients).
-
Recommendation: Use a balloon filled with air (not pure O₂) connected via a needle. Stir vigorously to maximize surface area.
-
Temperature: Maintain at Room Temperature (20–25°C) . Heating increases side-reactions (aldol condensation).
-
-
Monitoring:
-
Monitor via TLC (Silica, Hexane:EtOAc 4:1). The product will be highly fluorescent under UV (365 nm) and less polar than the starting material.
-
Data: Solvent Compatibility Matrix
| Solvent | Solubility of Product | Reaction Rate | Risk of Side Reactions | Recommendation |
| DCM | Moderate | Fast | Low | Primary Choice |
| Acetone | Low (Precipitates) | Fast | Moderate (Aldol risk) | Good for isolation |
| DMSO | High | Slow | High (Oxidation risk) | Avoid if possible |
| Pyridine | High | Moderate | High (Difficult removal) | Use only for Eglinton |
Module 2: Troubleshooting Guide
Visual Logic Flow: Why is my reaction failing?
Caption: Diagnostic flowchart for monitoring the copper catalytic cycle based on visual cues.
FAQ: Common Failure Modes
Q1: The reaction mixture turned into a yellow slurry and stopped converting. What happened?
-
Diagnosis: You have formed the Copper(I) Acetylide intermediate, but the oxidation step (Cu(I)
Cu(II)) is stalled. The yellow solid is the resting state of the catalyst-substrate complex. -
Fix: Your oxygen transfer rate is too low.
-
Increase stirring speed (vortex creation).
-
Refill the air balloon.
-
Add a co-solvent (like a small amount of MeOH) to assist in proton transfer, though this is risky with aldehydes. Better to just increase aeration.
-
Q2: I see a new spot on TLC that is very polar and trails. Is it my product?
-
Diagnosis: No. That is likely 4-carboxy-4'-ethynyl-biphenyl or the dicarboxylic acid derivative. You have over-oxidized the aldehyde.
-
Fix:
-
Stop the reaction immediately.
-
In the future, reduce reaction time.
-
Ensure you are using Air and not pure Oxygen (pure O₂ is too aggressive for sensitive aldehydes).
-
Q3: The product is trapped in the copper salts during workup. How do I clean it?
-
Diagnosis: The "Rod-like" BDDA molecule chelates copper effectively.
-
Protocol:
-
Quench with saturated NH₄Cl (aq) containing 10% EDTA . The EDTA is crucial for stripping Cu from the rigid backbone.
-
If the product precipitates, filter the solid.[1]
-
Wash the solid with water, then cold ethanol, then a small amount of hexanes.
-
Do not attempt column chromatography unless necessary; the solubility is often too low for efficient separation. Recrystallization from Chlorobenzene or o-Dichlorobenzene is preferred for COF-grade purity.
-
Module 3: Mechanism & Critical Pathway
Understanding the mechanism prevents errors. The Hay coupling relies on a Cu(I)/Cu(II) redox shuttle.
Caption: The catalytic cycle.[2][4][5][6][7] Note that the "Yellow" stage is the bottleneck where oxygen is required.
Expert Insight: The aldehyde group on your substrate is electron-withdrawing. This makes the terminal alkyne proton more acidic (pKa ~20) compared to phenylacetylene. Consequently, the deprotonation step is fast. The rate-limiting step for this specific molecule is often the re-oxidation of the copper or the solubility of the intermediate.
References
-
Glaser-Hay Coupling Fundamentals
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. Journal of Organic Chemistry, 27(9), 3320–3321.
-
Aldehyde-Functionalized Diyne Synthesis (COF Precursors)
-
Solubility & Characterization of BDDA
- Dalton Transactions. Utilization of BDDA as a key building block for the construction of COF-2.
-
(Contextual verification via snippet 1.7)
-
General Troubleshooting for Terminal Alkyne Coupling
-
BenchChem Application Notes.[5] A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-ethynylbenzaldehyde and TMEDA before handling.
Sources
- 1. youtube.com [youtube.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. synarchive.com [synarchive.com]
- 8. reddit.com [reddit.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Synthesis of Diacetylene-Bridged Covalent Organic Frameworks
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the synthesis of diacetylene-bridged Covalent Organic Frameworks (COFs). These materials represent a frontier in crystalline polymers, offering exceptional π-conjugation, tunable electronic properties, and ordered porosity.[1][2] Their synthesis, however, is acknowledged to be challenging, often requiring a nuanced understanding of reaction dynamics to achieve the desired crystallinity and stability.[3][4][5]
This guide is structured to address the most common and critical issues encountered in the lab. We move beyond simple procedural lists to explain the underlying causality, empowering you to troubleshoot effectively and innovate rationally.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format. Each answer provides a diagnosis of potential causes followed by a logical, step-by-step troubleshooting workflow.
Q1: My final product is amorphous or exhibits very low crystallinity according to PXRD analysis. What's going wrong?
A1: This is the most prevalent challenge in COF synthesis and points to a disequilibrium between the kinetics of polymer formation and the thermodynamics of crystallization. [6] The goal is to slow down the irreversible precipitation of disordered polymer chains to allow for the error-checking and self-healing inherent to dynamic covalent chemistry, which is necessary for long-range order.[6]
Root Cause Analysis:
-
Suboptimal Monomer Solubility: If monomers are too soluble, the reaction proceeds too quickly, leading to rapid, uncontrolled precipitation of an amorphous solid.[7] Conversely, poor solubility can halt the reaction.
-
Ineffective Reversibility: The covalent bond formation (e.g., imine or β-ketoenamine condensation) must be sufficiently reversible to allow misplaced monomers to detach and re-attach correctly.[6] This is governed by the catalyst, temperature, and solvent.
-
Strong Stacking Interactions: The planar, aromatic nature of the building blocks can lead to excessively strong π-π stacking interactions. This can cause the material to crash out of solution in a disordered state via spinodal decomposition, rather than growing orderly crystals through a slower nucleation process.[8]
-
Monomer Instability: The diacetylene-containing monomers themselves can be unstable, undergoing side reactions (like uncontrolled self-polymerization) that introduce defects and disrupt crystallization.[3][5]
Troubleshooting Workflow:
-
Solvent System Optimization: This is your most powerful tool. The polarity of the solvent mixture is critical.
-
Action: Screen different solvent combinations. A common and effective strategy is to use a mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DMF) and a less polar, high-boiling point solvent (e.g., mesitylene, toluene).[1][9]
-
Rationale: The solvent mixture must keep the monomers in solution long enough for ordered growth but not so long that the reaction rate becomes explosive. Systematically varying the solvent ratio allows you to fine-tune this balance.[7]
-
-
Catalyst Concentration and Type: The acid catalyst is the gatekeeper of reversibility for imine/enamine linkages.
-
Action: Start with a moderate concentration of a common catalyst like acetic acid (e.g., 6M or 12M aqueous solution).[1] If crystallinity is poor, try varying the concentration. In some cases, a different acid catalyst, such as p-toluenesulfonic acid (PTSA), might be required, but be aware that overly harsh conditions can degrade the monomers.[7]
-
-
Temperature and Time Adjustment: Solvothermal reactions are sensitive to thermal energy.
-
Monomer Concentration:
-
Action: Try decreasing the initial concentration of your monomers.
-
Rationale: Lower concentrations can slow the rate of polymerization, favoring the growth of fewer, larger crystals over the rapid nucleation of many small, disordered particles.
-
Below is a decision-making workflow for troubleshooting low crystallinity.
Caption: Troubleshooting workflow for low crystallinity in COF synthesis.
Q2: The synthesis of my diacetylene-containing monomer via Glaser-Hay coupling is giving low yields and multiple side products. How can I improve this?
A2: The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne.[10] While powerful, its success hinges on careful control of the catalyst, base, and oxidant to prevent undesired side reactions.
Root Cause Analysis:
-
Catalyst Deactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II) or disproportionate if conditions are not optimal.
-
Inefficient Base/Ligand: The base deprotonates the terminal alkyne, and a ligand (often the same molecule) is needed to solubilize and stabilize the copper catalyst.[11] An improper choice can lead to poor catalytic turnover.
-
Uncontrolled Oxidation: The oxidant (typically O₂ from air) must be introduced in a controlled manner. Excess or uncontrolled oxidation can lead to over-oxidation or other side reactions.
-
Homocoupling of Other Species: If you are attempting a cross-coupling and one starting material is a terminal alkyne, homocoupling is a common and competitive side reaction.[4]
Troubleshooting Workflow:
-
Catalyst and Ligand System: The Hay modification, using a CuCl/TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, is often more reliable and versatile than the classical Glaser conditions because the complex is soluble in a wider range of organic solvents.[10][11]
-
Solvent Choice: The reaction should be performed in a solvent that can dissolve the alkyne substrate and the catalyst complex.
-
Controlled Airflow:
-
Action: Instead of leaving the reaction open to the atmosphere, bubble a gentle stream of air or O₂ through the reaction mixture via a needle.
-
Rationale: This ensures a consistent and sufficient supply of the terminal oxidant, driving the catalytic cycle forward without promoting side reactions from excessive exposure.
-
-
Temperature Control:
-
Action: Most Glaser-Hay couplings proceed efficiently at or slightly above room temperature. Avoid excessive heat unless literature for your specific substrate suggests it.
-
Rationale: Higher temperatures can increase the rate of side reactions and potentially lead to the degradation of sensitive functional groups.
-
Caption: Simplified catalytic cycle for the Glaser-Hay coupling.
Section 2: Frequently Asked Questions (FAQs)
Q3: What is the primary role of the diacetylene bridge in a COF, and how does it impact material properties?
A3: The diacetylene (–C≡C–C≡C–) bridge is not merely a structural linker; it is a critical functional unit that profoundly influences the electronic and photocatalytic properties of the COF.
-
Enhanced π-Conjugation: The linear, sp-hybridized carbons of the diacetylene unit create a highly delocalized π-electron system. This extends the conjugation across the entire COF framework, which is more effective than in analogous COFs with single acetylene or imine linkages.[1]
-
Band Gap Narrowing: Increased conjugation lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a narrower band gap, allowing the COF to absorb lower-energy photons, including a larger portion of the visible light spectrum.[1] This is a key advantage for photocatalysis.[14][15]
-
Improved Charge Transport: The extended and rigid electronic pathway provided by the diacetylene bridge facilitates the separation and transfer of photogenerated charge carriers (electrons and holes), suppressing their recombination.[1][3] This enhanced charge mobility is crucial for applications in electronics and photocatalysis.[16]
-
Active Sites: The alkyne-rich framework can serve as active sites for catalysis or as docking points for post-synthetic modifications.[2][4]
| Linker Type | Typical Band Gap (eV) | Key Property |
| Imine-Only | > 2.2 eV | Good stability, synthetically accessible |
| Monoacetylene | ~2.0 - 2.2 eV | Improved conjugation |
| Diacetylene | < 2.0 eV [1] | Exceptional conjugation, narrow band gap, superior charge transport [1][3] |
Table 1. Comparison of linker effects on COF electronic properties.
Q4: Are post-synthetic modifications (PSMs) a viable strategy for diacetylene-bridged COFs?
A4: Yes, PSM is a highly viable and powerful strategy. The inherent chemical nature of the diacetylene bridge and the porous structure of the COF offer unique opportunities for modification that may not be possible with other frameworks.
-
Click Chemistry: The alkyne units of the diacetylene bridge are perfect substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the covalent attachment of a vast array of functional molecules (e.g., fluorophores, catalytic sites, biomolecules) to the COF backbone with high efficiency and specificity.[17]
-
Metalation: The electron-rich π-system of the diacetylene linker can coordinate with metal ions, allowing for the post-synthetic metalation of the framework.[17] This is a route to creating single-atom catalysts or tuning the electronic properties of the material.
-
Linkage Conversion: While less common for the diacetylene bridge itself, other linkages within the COF (like imines) can be chemically transformed post-synthetically to enhance stability (e.g., reduction to an amine or oxidation to an amide).[18][19] This can be done while preserving the functional diacetylene units.
PSM is particularly useful because it allows for the introduction of functional groups that might not be stable under the solvothermal conditions required for the initial COF synthesis.[17]
Section 3: Experimental Protocol
Representative Synthesis of a Diacetylene-Bridged β-Ketoenamine COF
This protocol is adapted from methodologies reported in the literature for synthesizing highly stable and crystalline diacetylene-functionalized COFs.[2][20][21]
Materials:
-
Monomer A: 1,3,5-Triformylphloroglucinol (Tp)
-
Monomer B: 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline (BDA)
-
Solvent System: 1,4-Dioxane and Mesitylene (e.g., 7:3 v/v ratio[1])
-
Catalyst: 6 M Aqueous Acetic Acid
-
Pyrex Tube (thick-walled, suitable for sealing under vacuum)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add 1,3,5-triformylphloroglucinol (Tp, e.g., 0.1 mmol) and 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (BDA, e.g., 0.15 mmol).
-
Solvent and Catalyst Addition: Add the solvent mixture of 1,4-dioxane and mesitylene (e.g., 1.0 mL total volume). Add the aqueous acetic acid catalyst (e.g., 0.1 mL).
-
Homogenization: Briefly sonicate the mixture to ensure a uniform suspension of the monomers.
-
Degassing (Critical Step): Flash-freeze the tube in liquid nitrogen until the contents are solid. Attach the tube to a high-vacuum line and evacuate. Allow the mixture to thaw under vacuum (freeze-pump-thaw). Repeat this cycle at least three times to thoroughly remove dissolved oxygen, which can interfere with the reaction.
-
Sealing: While under vacuum, carefully seal the Pyrex tube using a high-temperature torch.
-
Solvothermal Reaction: Place the sealed tube in a programmable oven and heat to 120°C. Maintain this temperature for 3 to 5 days.
-
Isolation: After cooling the tube to room temperature, carefully open it. Collect the precipitated solid product by filtration through a medium-porosity fritted glass funnel.
-
Washing: Wash the collected solid extensively with anhydrous solvents to remove any unreacted monomers, oligomers, and residual catalyst. A typical washing sequence is:
-
Anhydrous Tetrahydrofuran (THF) (3 x 20 mL)
-
Anhydrous Acetone (3 x 20 mL)
-
-
Drying: Dry the final COF powder under high vacuum at an elevated temperature (e.g., 80-100°C) overnight to remove all trapped solvent from the pores. The result should be a fine, colored powder.
References
-
Modulating Narrow Bandgap in a Diacetylene Functionalized Woven Covalent Organic Framework as a Visible Light Responsive Photocatalyst. PMC. (2023). [Link]
-
Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation. ResearchGate. (2018). [Link]
-
Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation. Semantic Scholar. (2017). [Link]
-
Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution. Royal Society of Chemistry. (2024). [Link]
-
Diacetylene Covalent Organic Framework through One-step Two-electron O2 Reduction Pathway Efficient Photosynthesis H2O2. ResearchGate. (n.d.). [Link]
-
Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution. Royal Society of Chemistry. (2024). [Link]
-
Band Gap Engineering in Vinylene-Linked Covalent Organic Frameworks for Enhanced Photocatalytic Degradation of Organic Contaminants and Disinfection of Bacteria. PubMed. (2021). [Link]
-
Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution. PMC. (2024). [Link]
-
Semiconducting Covalent Organic Frameworks. ACS Publications. (2025). [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Royal Society of Chemistry. (2023). [Link]
-
Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. Springer Nature. (n.d.). [Link]
-
Synthesis of conjugated diacetylene, metal-chelating monomers for polymerizable monolayer assemblies. PubMed. (2001). [Link]
-
Post-synthetic modification of covalent organic frameworks. Royal Society of Chemistry. (2019). [Link]
-
Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution. ResearchGate. (2024). [Link]
-
Symmetric Variation of Monomers for Constructing 1D/2D Imine-Based Covalent Organic Frameworks. Chinese Chemical Society. (2024). [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry. (2014). [Link]
-
Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org. (n.d.). [Link]
-
Solvent Effects on Metal-free Covalent Organic Frameworks in Oxygen Reduction Reaction. Wiley Online Library. (2024). [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. (2023). [Link]
-
Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. Taylor & Francis Online. (2020). [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas. (2023). [Link]
-
Band Gap Engineering in Vinylene-Linked Covalent Organic Frameworks for Enhanced Photocatalytic Degradation of Organic Contaminants and Disinfection of Bacteria. ACS Publications. (2021). [Link]
-
A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. MDPI. (2023). [Link]
-
Integrating Bifunctionality and Chemical Stability in Covalent Organic Frameworks via One-Pot Multicomponent Reactions for Solar-Driven H 2 O 2 Production. ResearchGate. (2023). [Link]
-
Inserting acetylene into an olefin-linked covalent organic framework for boosting the selective photocatalytic aerobic oxidation of sulfides. ResearchGate. (2025). [Link]
-
Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. PMC. (n.d.). [Link]
-
Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation. PubMed. (2018). [Link]
-
Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed. (2018). [Link]
-
A diacetylene covalent organic framework through a one-step two-electron O2 reduction pathway for efficient photosynthesis of H2O2. Royal Society of Chemistry. (n.d.). [Link]
Sources
- 1. Modulating Narrow Bandgap in a Diacetylene Functionalized Woven Covalent Organic Framework as a Visible Light Responsive Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06633B [pubs.rsc.org]
- 4. Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Band Gap Engineering in Vinylene-Linked Covalent Organic Frameworks for Enhanced Photocatalytic Degradation of Organic Contaminants and Disinfection of Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 18. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks [escholarship.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Solubility of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Welcome to the Technical Support Knowledge Base for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS: 127653-16-1). This highly conjugated, rigid diacetylene-linked dialdehyde is a critical building block frequently utilized in the synthesis of Covalent Organic Frameworks (COFs) and amorphous porous organic polymers (APOPs)[1].
Due to its extended planar geometry, researchers often encounter dissolution challenges. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure successful solvation and handling.
Physicochemical Profile & Solubility Matrix
According to the[2], this monomer (Molecular Weight: 258.27 g/mol ) features a central butadiyne core flanked by two benzaldehyde moieties. This structural rigidity promotes intense intermolecular
Table 1: Solubility Matrix in Common Organic Solvents
| Solvent Category | Specific Solvents | Solubility Level | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole moments effectively disrupt the monomer's high lattice energy. |
| Halogenated | Chloroform, DCM | Moderate-High | High polarizability strongly solvates the extended |
| Ethers | THF, 1,4-Dioxane | Moderate | Oxygen lone pairs coordinate with the electrophilic aldehyde carbons. |
| Alcohols | Methanol, Ethanol | Poor | Hydrogen bonding is insufficient to overcome the hydrophobic |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of dipole or polarizability fails to disrupt intermolecular forces. |
Frequently Asked Questions (FAQs)
Q1: Why does the monomer precipitate out when I add my amine linker during COF synthesis? A: Causality: COF syntheses often rely on co-solvent mixtures (e.g., 1,4-dioxane/mesitylene). If the non-polar mesitylene ratio is too high, the overall dielectric constant of the medium drops. This causes the dialdehyde to crash out before the imine condensation can occur. Solution: Pre-dissolve the dialdehyde completely in the polar fraction (e.g., dioxane) before slowly titrating in the non-polar co-solvent.
Q2: Can I use heat to force the monomer into solution in alcohols?
A: Causality: While heating provides the kinetic energy to overcome lattice energy, alcohols are fundamentally poor primary solvents for this rigid structure. Furthermore, prolonged heating of diacetylenes can induce topochemical polymerization (cross-linking of the triple bonds). It is safer to use a better primary solvent (like THF or
Q3: How should I store the dissolved stock solutions? A: Causality: The butadiyne linkage is sensitive to UV light and oxidative degradation, which can lead to unwanted oligomerization. As recommended by suppliers like [3], store the compound at 4°C under an inert nitrogen or argon atmosphere. Solutions should be kept in amber vials and used within 24 hours.
Troubleshooting Workflow for Recalcitrant Dissolution
When working with highly crystalline batches of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde, standard agitation may fail. Follow the logical progression in the diagram below to achieve complete dissolution without degrading the monomer.
Workflow for overcoming intermolecular π-π stacking to achieve complete monomer dissolution.
Self-Validating Experimental Protocol
SOP: Preparation of 0.1 M Monomer Solution for Imine-Linked COF Synthesis
Objective: Achieve complete dissolution of the monomer in a binary solvent system without inducing thermal degradation of the diyne core.
Step 1: Massing and Static Control
-
Action: Accurately weigh 25.8 mg (0.1 mmol) of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde into a 10 mL glass vial.
-
Validation Check: The analytical balance must read stable. If the powder clings to the spatula, discharge static electricity using an anti-static gun; static loss will severely skew the stoichiometric ratio required for COF polymerization[1].
Step 2: Primary Solvation
-
Action: Add 0.5 mL of 1,4-dioxane. Cap the vial and vortex for 30 seconds.
-
Causality: Dioxane acts as the primary solubilizing agent. Its moderate polarity and ether oxygens coordinate with the aldehyde protons, initiating the disruption of the crystal lattice.
Step 3: Kinetic Disruption (Sonication)
-
Action: Place the vial in an ultrasonic bath at room temperature for 10 minutes.
-
Causality: Acoustic cavitation provides localized kinetic energy to break the strong
stacking of the butadiyne core without raising the bulk temperature, which could trigger premature topochemical polymerization.
Step 4: Intermediate Visual Validation
-
Action: Hold the vial against a light source.
-
Validation Check: The solution must be optically clear with no light scattering (Tyndall effect). If particulates are visible, apply gentle heating (40°C) in a water bath for exactly 5 minutes, then re-evaluate.
Step 5: Co-Solvent Addition
-
Action: Slowly add 0.5 mL of mesitylene dropwise while swirling.
-
Causality: Mesitylene lowers the overall solubility parameter of the medium. In COF synthesis, this ensures that as the polymer grows, it undergoes reversible crystallization rather than crashing out as an amorphous solid.
Step 6: Final Validation and Storage
-
Action: Verify the mixed solvent system remains completely clear.
-
Validation Check: If the solution turns cloudy upon mesitylene addition, the polarity has dropped too rapidly. Add 0.1 mL of dioxane to rescue the solution. If not used immediately, purge the vial with nitrogen and store at 4°C[3].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14481725, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde." PubChem. Available at:[Link]
Sources
Side reactions in the synthesis of butadiyne-containing organic materials
Ticket ID: BTY-SYN-001 Subject: Troubleshooting Side Reactions in Conjugated Diyne Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Butadiyne Synthesis Support Hub. You are likely here because your reaction yielded an insoluble black solid, a statistical mixture of products, or an unexpected alkene (ene-yne) instead of the desired 1,3-diyne.
The synthesis of butadiyne (
This guide provides self-validating protocols to troubleshoot and prevent the three most common failure modes: Oligomerization ("Black Tar") , Homocoupling Scrambling , and Straus Coupling (Enenyne formation) .
Module 1: The "Black Tar" Problem (Oligomerization)
Symptom: The reaction mixture turns into an insoluble black/dark-blue solid or gel, either during the reaction or upon concentration. Diagnosis: Unwanted Topochemical Polymerization (1,4-addition).
Unlike standard side reactions, this often happens to the product after it forms. Butadiyne derivatives, particularly those with specific stacking geometries, are prone to topochemical polymerization in the solid state or concentrated solution. This forms a polydiacetylene (PDA) network (the "black tar").
Troubleshooting Protocol
| Variable | Optimization Strategy | Mechanism |
| Concentration | Dilute to <0.1 M | High concentration favors intermolecular |
| Light | Amber Glassware (Essential) | UV/Visible light excites the diyne, initiating radical polymerization. |
| Temperature | Maintain <40 °C | Thermal energy overcomes the activation barrier for oligomerization. |
| Stabilizers | Add BHT or TBC (1-5 mol%) | Radical scavengers (Butylated hydroxytoluene or 4-tert-butylcatechol) terminate propagating radical chains. |
Corrective Workflow: The "Stabilized Workup"
-
Quench: Pour reaction into sat.
containing trace crushed ice. -
Extraction: Use a solvent containing 0.01% BHT (w/v).
-
Concentration: Do NOT rotovap to dryness if the product is a solid. Concentrate to a slurry, then precipitate with cold methanol/hexanes.
-
Storage: Store as a dilute solution in the dark at -20 °C, not as a neat solid.
Module 2: Selectivity Issues (Heterocoupling)
Symptom: You attempted a Cadiot-Chodkiewicz coupling (
The Cadiot-Chodkiewicz cycle relies on a Cu(I) acetylide attacking the haloalkyne. However, if dissolved oxygen is present without a reducing agent, the Cu(I) acetylide will oxidatively dimerize with itself (Glaser pathway), destroying selectivity.
Visualizing the Competition
The diagram below illustrates how the "Glaser Leak" competes with the desired Cross-Coupling cycle.
Caption: The "Glaser Leak" (red dashed) occurs when oxidation outcompetes the nucleophilic attack on the haloalkyne.
Corrective Protocol: The Ascorbate Modification
Recent authoritative work suggests the use of Sodium Ascorbate to suppress the oxidative leak.
-
Deoxygenation: Rigorously sparge all solvents with Argon for 20 mins.
-
Add Reductant: Add Sodium Ascorbate (5-10 mol%) to the reaction mixture.
-
Why? Ascorbate reduces any transient Cu(II) formed by trace oxygen back to Cu(I), shutting down the oxidative homocoupling pathway while permitting the Cu(I)-catalyzed cross-coupling.
-
-
Slow Addition: Add the terminal alkyne slowly (syringe pump) to the solution containing the haloalkyne and catalyst. This keeps the concentration of Cu-acetylide low relative to the haloalkyne.
Module 3: Structural Integrity (Straus Coupling)
Symptom: NMR shows unexpected alkene protons (d/dt signals in the 5.5–6.5 ppm range). Mass spec shows M+2 mass. Diagnosis: Straus Coupling (Enenyne Formation).
This is a classic "zombie" reaction that occurs when the oxidative cycle stalls. If Cu(I)-acetylide forms but cannot find an oxidant (or if conditions are too acidic), it adds across another alkyne molecule instead of coupling.
Mechanism:
Troubleshooting Guide
| Condition | Result | Fix |
| Atmosphere | Anaerobic promotes Straus. | Saturate with Air/O2. Use a balloon or active bubbling. The reaction needs oxygen to regenerate Cu(II) for the coupling step. |
| Acidity | Acidic protons promote protonolysis of the vinyl-Cu intermediate. | Buffer the Base. Switch from Pyridine to TMEDA or add inorganic base ( |
| Catalyst Loading | High CuCl loading (>20%) can favor aggregation. | Reduce Catalyst. Use 5-10 mol% CuCl-TMEDA. |
Module 4: Safety & Scale-up (Copper Acetylides)
Critical Warning: Dried Copper(I) acetylides are shock-sensitive explosives. They can form as yellow/red precipitates during the reaction or in waste lines.
Mandatory Quenching Protocol
Never dispose of active reaction mixtures directly.
-
Acidic Hydrolysis: Add saturated aqueous
or dilute HCl to the reaction flask. Stir for 30 minutes.-
Action: Protonates the acetylide, releasing the free alkyne and Cu(I) salt.
-
-
Oxidative Wash: If solid residues persist, wash glassware with aqueous
or dilute nitric acid.-
Action: Oxidizes Cu(I) to Cu(II), which does not form explosive acetylides.
-
-
Waste: Dispose of the aqueous layer as heavy metal waste.
References
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][2] Angewandte Chemie International Edition.
-
Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[3] Organic Letters.
-
Chodkiewicz, W. (1957). Synthesis of acetylenic compounds. Ann. Chim. (Paris).
-
Note: Foundational text establishing the amine/copper protocol.[4]
-
-
Organic Syntheses. (2008). Copper-Catalyzed Three-Component Reaction of 1-Alkynes, Sulfonyl Azides, and Amines.[5] Organic Syntheses, Vol. 85.
-
(Provides authoritative copper quenching protocols).
-
-
BenchChem. (2025).[6] Preventing polymerization during 1,3-butadiene reactions.[6] BenchChem Technical Notes.
-
(General guidance on diene stabilization).
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the thermal stability of COFs with conjugated diyne backbones
Topic: Enhancing the thermal stability of COFs with conjugated diyne backbones Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Materials Support Hub. As a Senior Application Scientist specializing in porous frameworks, I understand that while Covalent Organic Frameworks (COFs) offer exceptional porosity, their thermal fragility often limits their deployment in harsh catalytic or electronic environments.
You are likely here because you are attempting to lock your COF structure using conjugated diyne (diacetylene) backbones . This strategy leverages topochemical polymerization —converting weak van der Waals forces between layers into robust covalent crosslinks (Polydiacetylene, PDA). When successful, this creates a "super-COF" with enhanced thermal stability, conductivity, and crystallinity. When it fails, you are left with an amorphous, insoluble powder.
This guide bypasses standard textbook definitions to address the specific failure modes and optimization strategies required for this precise chemical transformation.
🔬 Module 1: Synthesis of the Pre-Organized Framework
Before you can crosslink, you must synthesize a highly crystalline "pre-COF" where diyne monomers are perfectly aligned.
Q: My initial diyne-COF yields are low, and the PXRD shows broad, amorphous halos. What is wrong?
Diagnosis: The issue is likely steric mismatch or solvent-induced disorder .
Technical Insight: For diacetylene groups to polymerize later, they must be pre-aligned within the crystal lattice according to the topochemical postulate : the distance between reacting carbons must be
Troubleshooting Protocol:
-
Solvent Modulation: Diyne monomers are often rigid and hydrophobic. Standard COF solvents (Dioxane/Mesitylene) may cause rapid precipitation before crystallization.
-
Action: Switch to a 3-component solvent system . Add a modulator like o-dichlorobenzene (o-DCB) or N-methyl-2-pyrrolidone (NMP) to slow down nucleation.
-
Ratio: Try Mesitylene:Dioxane:o-DCB (3:3:1).
-
-
Catalyst Concentration: High acid concentration (e.g., 6M acetic acid) accelerates reversible bond formation (imine/boronate) too quickly, locking in defects.
-
Action: Lower catalyst loading to 3M or use a "slow-release" catalyst like Scandium(III) triflate (
) for imine linkages.
-
-
Monomer Purity: Trace impurities in diyne monomers (often from Glaser coupling side products) act as chain terminators. Ensure monomer purity
via HPLC.
Q: Why do my monomers degrade during the solvothermal synthesis?
Diagnosis: Thermal polymerization is triggering prematurely during the framework formation.
Technical Insight: Diynes are thermally sensitive. If your solvothermal synthesis runs at
-
Lower Synthesis Temperature: Reduce reaction temperature to
and extend reaction time (5–7 days). -
Dark Conditions: Diynes are photosensitive. Wrap reaction ampoules in aluminum foil to prevent UV-induced oligomerization during synthesis.
🔥 Module 2: Topochemical Polymerization (The Curing Step)
Turning the soft COF into a thermally stable, crosslinked framework.
Q: I heated my COF to 250°C, but the crystallinity decreased instead of improving. Why?
Diagnosis: You likely exceeded the decomposition onset or induced rapid outgassing that collapsed the pores. Technical Insight: Successful topochemical polymerization requires a "Goldilocks" zone—enough energy to overcome the activation barrier for 1,4-addition, but not enough to decompose the reversible linkages (e.g., imine bonds) holding the layers together.
Troubleshooting Protocol:
-
Stepwise Curing (The Ramp): Do not jump directly to the target temperature.
-
Protocol: Heat at
to (hold 2h) (hold 2h) Target Temp ( ). -
Reason: This allows trapped solvent to escape without blowing apart the lattice.
-
-
Atmosphere Control: Oxygen acts as a radical scavenger and can oxidize the diyne to ketones/esters at high temps.
-
Action: Perform all curing in a high-vacuum oven (< 0.1 mbar) or under flowing Argon.
-
-
The "Color Change" Indicator:
-
Observation: A successful diyne-to-PDA transition is often accompanied by a dramatic color change (e.g., yellow
deep red/black) due to the extension of the -conjugation length. If there is no color change, the reaction did not happen.
-
Q: How do I know if the crosslinking actually happened?
Diagnosis: You need to distinguish between simple thermal annealing and chemical bonding. Validation Strategy:
-
Solubility Test: The uncrosslinked COF will likely dissolve or exfoliate in strong acids (conc.
) or boiling DMF. The crosslinked Diyne-COF should be completely insoluble . -
Raman Spectroscopy (The Gold Standard):
-
Look for: Disappearance of the monomeric alkyne stretch (
). -
Look for: Appearance of the conjugated alkene-alkyne backbone peaks (
and ).
-
📊 Module 3: Characterization & Data Interpretation
Comparative Stability Data
Typical enhancements observed after successful diyne crosslinking.
| Metric | Pre-Crosslinked COF (Imine-Linked) | Crosslinked Diyne-COF (PDA-Linked) | Technical Note |
| TGA Onset ( | Crosslinking prevents retro-aldol/imine hydrolysis. | ||
| Solvent Stability | Unstable in conc. HCl/NaOH | Stable in 6M HCl / 6M NaOH | Covalent locking shields the reversible bonds. |
| Surface Area (BET) | Slight decrease is normal due to density increase. | ||
| Pore Size | Lattice contraction confirms inter-layer bonding. |
Visualizing the Process
The following diagram illustrates the critical path from monomer to stabilized framework.
Caption: Workflow for converting diyne monomers into thermally stable crosslinked COFs. Note the critical dependency of the curing step on the initial crystallinity (Pre-COF).
🧪 Experimental Protocol: Thermal Crosslinking
Objective: Induce solid-state topochemical polymerization in a 2D Imine-Diyne COF.
-
Preparation:
-
Load 50 mg of highly crystalline Pre-COF into a quartz boat.
-
Place inside a tube furnace equipped with a vacuum line.
-
-
Degassing:
-
Evacuate to
at room temperature for 1 hour to remove physisorbed moisture.
-
-
Thermal Curing Program:
-
Ramp 1: RT
at . Hold 1 hour. (Solvent removal). -
Ramp 2:
at . (Approaching activation). -
Isotherm: Hold at
for 12–24 hours. (Crosslinking phase).[1][2][3] Note: The exact temp depends on your DSC exotherm peak.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cooling: Natural cool to RT under vacuum.
-
-
Workup:
-
Wash the resulting dark powder with THF and Acetone to remove any unreacted oligomers.
-
Dry at
overnight.
-
📚 References
-
Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework. Chemical Communications, 2024.[2]
-
Thermally Triggered Topological Polymerization in Diacetylene-Functionalized Covalent Organic Framework toward Enhanced Memristive Properties. ResearchGate, 2024.
-
Topochemical Polymerization at Diacetylene Metal–Organic Framework Thin Films for Tuning Nonlinear Optics. Journal of the American Chemical Society, 2024.[4] [5]
-
Constructing Crystalline Porous Polyacetylene Frameworks via Catalyst-free Solid-state Cross-linking in Confined Space. ChemRxiv, 2021.
-
Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions, 2021.
Sources
Troubleshooting low yields in Sonogashira coupling of 4-ethynylbenzaldehyde
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the challenges encountered when coupling 4-ethynylbenzaldehyde, a substrate that, while versatile, can present unique difficulties leading to low yields. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 4-ethynylbenzaldehyde has failed to yield any product. What are the first things I should check?
A1: A complete reaction failure often points to fundamental issues with your reagents or setup.[1][2] Begin by verifying the integrity and activity of your palladium catalyst and, if used, your copper(I) co-catalyst.[1][2] Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[1] It is crucial to ensure your solvents and amine base are anhydrous and have been thoroughly degassed to remove oxygen, as its presence can lead to catalyst decomposition and undesirable side reactions.[1][2] Finally, confirm the purity of both your aryl halide and 4-ethynylbenzaldehyde, as impurities can act as catalyst poisons.[1]
Q2: I'm observing a large amount of a dimeric byproduct from my 4-ethynylbenzaldehyde. What is this and how can I prevent it?
A2: You are likely observing the homocoupling of 4-ethynylbenzaldehyde, a side reaction known as Glaser coupling, which forms a 1,3-diyne.[1][3] This is a common issue, especially when using a copper co-catalyst in the presence of oxygen.[1][3][4] To minimize this, it is imperative to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.[1] Reducing the concentration of the copper(I) co-catalyst can also be beneficial. In persistent cases, switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate Glaser coupling.[3][5][6]
Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition and agglomeration of your palladium(0) catalyst.[1][2] This renders the catalyst inactive. This is often caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To mitigate this, ensure rigorous degassing of all components and maintain a stable, appropriate reaction temperature.
Q4: What is the general order of reactivity for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[2][5] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[2] Aryl chlorides are the least reactive and typically require more specialized, bulky, and electron-rich phosphine ligands and higher temperatures to achieve good yields.[3]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the primary observable problem.
Issue 1: No Reaction or Very Low Conversion
If your reaction is not proceeding, a systematic evaluation of each component is necessary.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | Palladium(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade over time. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are more stable but require in-situ reduction to the active Pd(0) species.[2][5] | Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Consider using a more stable Pd(II) precatalyst. |
| Degraded Copper Co-catalyst | Copper(I) iodide is susceptible to oxidation. | Use a fresh bottle of CuI. |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[1][2] | Thoroughly degas all solvents and the amine base by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Solvent | The solvent must dissolve all reactants and intermediates.[7] Common solvents include THF, DMF, and toluene.[8] Some solvents may promote catalyst decomposition.[2] | If catalyst precipitation is observed, consider switching to a different degassed solvent. DMF is a polar aprotic solvent that is often a good choice due to its ability to dissolve a wide range of organic compounds and inorganic salts.[7] |
| Incorrect Base | An amine base is required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide intermediate.[9] Triethylamine and diisopropylamine are commonly used.[2][9] | Ensure the base is anhydrous and used in sufficient excess. If your substrate is sensitive to amines, consider using an inorganic base like K₂CO₃ or Cs₂CO₃, often in conjunction with a copper-free protocol.[9] |
| Low Reactivity of Aryl Halide | As mentioned, the reactivity order is I > OTf > Br > Cl.[2][5] Electron-withdrawing groups on the aryl halide can promote the oxidative addition step.[10] | For less reactive halides (e.g., aryl chlorides), higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos) may be necessary.[3] |
Experimental Workflow: Rigorous Reaction Setup
Caption: Workflow for setting up an oxygen-free Sonogashira reaction.
Issue 2: Significant Homocoupling of 4-Ethynylbenzaldehyde (Glaser Coupling)
The formation of the 1,3-diyne from the self-coupling of 4-ethynylbenzaldehyde is a major competing reaction pathway.[3]
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | Oxygen is a key promoter of oxidative homocoupling, especially with a copper co-catalyst.[1][3] | Implement strictly anaerobic conditions as detailed in the previous section. |
| High Copper(I) Concentration | While Cu(I) accelerates the desired reaction, it also catalyzes the Glaser coupling pathway.[1] | Reduce the loading of the copper co-catalyst to the minimum effective amount (e.g., 1-2 mol%). |
| High Alkyne Concentration | A high instantaneous concentration of the alkyne can favor the bimolecular homocoupling reaction. | Add the 4-ethynylbenzaldehyde solution slowly to the reaction mixture using a syringe pump over several hours.[1] |
| Inherent Substrate Reactivity | Some alkynes are intrinsically more prone to homocoupling. | If the above measures are insufficient, switching to a copper-free Sonogashira protocol is the most effective solution.[5][6] |
Decision Tree: To Use Copper or Not?
Caption: Decision-making process for mitigating Glaser homocoupling.
Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of an aryl iodide with 4-ethynylbenzaldehyde.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
4-ethynylbenzaldehyde (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Degassed triethylamine (TEA) (5 mL)
-
Degassed tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and inert gas (Ar or N₂) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.[1]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF and degassed triethylamine via syringe.[1]
-
Add the 4-ethynylbenzaldehyde via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate, and filter through a pad of celite to remove catalyst residues.[1]
-
Proceed with standard aqueous work-up and purification.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-ethynylbenzaldehyde (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (10 mL)
-
Schlenk flask and inert gas (Ar or N₂) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Add the 4-ethynylbenzaldehyde via syringe.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Proceed with standard aqueous work-up and purification.
Mechanistic Insights
A clear understanding of the catalytic cycles is essential for effective troubleshooting.
Sonogashira Catalytic Cycles
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.[3][11]
In the copper-catalyzed mechanism, two independent but linked cycles are in operation.[3][11] The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species.[5] Concurrently, the copper cycle activates the terminal alkyne by forming a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[5][9] Reductive elimination from the palladium center then yields the final product and regenerates the Pd(0) catalyst.[5] In copper-free variants, the palladium catalyst manages all steps, including the activation of the alkyne, which typically requires a stronger base and higher temperatures.[11][12]
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Slideshare. Sonogashira reaction | PPTX. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Cell Press. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. Investigation of oxygen-free Sonogashira step growth synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs) | Request PDF. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
The Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. glaser coupling - Literature. [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. books.lucp.net [books.lucp.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Homocoupling of Terminal Alkynes
Welcome to the Advanced Synthesis Support Hub. Topic: Catalyst Selection & Process Optimization for Alkyne Homocoupling (1,3-Diyne Synthesis). Ticket Status: Open Agent: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Landscape of 1,3-Diyne Synthesis
Homocoupling of terminal alkynes (yielding conjugated 1,3-diynes) is a cornerstone transformation in the synthesis of natural products (e.g., polyynes), molecular wires, and graphdiyne materials.[1] While the reaction—historically known as the Glaser or Eglinton coupling—is well-established, modern applications demand higher efficiency, broader functional group tolerance, and strict control over side reactions.
The choice of catalyst is not merely about "making it work"; it is about matching the mechanistic requirement of the catalyst cycle to the physicochemical properties of your substrate.
Catalyst Selection Matrix
Use this matrix to select the starting point for your optimization.
| Substrate Class | Recommended System | Catalyst/Reagents | Key Advantage | Potential Pitfall |
| Sterically Hindered / Lipophilic | Hay Coupling | CuCl (5-10%) + TMEDA | Excellent solubility in organic solvents (DCM, PhMe); RT operation. | TMEDA can be difficult to remove; Cu residues. |
| Water-Soluble / Polar | Classic Glaser | CuCl + NH₄OH/H₂O | Green solvent; simple workup. | Low solubility for organics causes precipitation/stalling. |
| Acid-Sensitive / Labile Groups | Pd-Aerobic | Pd(OAc)₂ (2%) + CuI (cat.)[2] + DABCO | Milder bases; high turnover frequency (TOF). | Higher cost; requires strict aerobic control. |
| O₂-Sensitive Substrates | Eglinton | Cu(OAc)₂ (Stoichiometric) + Pyridine | Does not require external O₂ atmosphere. | Stoichiometric metal waste; Pyridine toxicity/smell. |
| Chiral/Complex Scaffolds | Cu-Free / Hypervalent Iodine | EBX reagents (Stoichiometric) | Avoids transition metal contamination. | Atom economy is poor; reagents are expensive. |
Troubleshooting Center (Q&A)
Below are the most frequent "tickets" submitted by researchers, addressed with root-cause analysis and corrective protocols.
Ticket #1042: "My Hay coupling reaction stalls at 60% conversion."
User Context: Running a homocoupling of a phenylacetylene derivative using CuCl/TMEDA in DCM. The reaction starts fast (turns green/blue) but stops after 2 hours. Adding more catalyst doesn't help.
Root Cause Analysis: The "stalling" is likely due to Oxygen Mass Transfer Limitation or Catalyst Poisoning (Disproportionation) .
-
The Color Indicator: The active species is a Cu(I)-TMEDA complex (colorless/yellow). The resting state/oxidized species is Cu(II)-TMEDA (dark blue/green). If your reaction is permanently dark blue/green, your Cu(I) is fully oxidized to Cu(II), but the reduction step (reductive elimination to form the product) is blocked or the regeneration of Cu(I) is too slow.
-
Solvent Evaporation: In open-air vessels, DCM evaporates, changing the concentration and potentially crashing out the catalyst.
Expert Solution:
-
Step 1 (Immediate Fix): Do not add more CuCl. Instead, add a reducing agent like Hydroxylamine hydrochloride (NH₂OH·HCl) (trace amount) or simply increase the temperature slightly to facilitate the reductive elimination step.
-
Step 2 (Process Control): Switch from passive air exposure (balloon) to active O₂ bubbling (controlled rate). However, ensure the solvent volume is maintained.
-
Step 3 (Ligand Check): Ensure your TMEDA is fresh. Oxidized amines (N-oxides) act as inhibitors. Distill TMEDA over KOH if it is yellow.
Ticket #1055: "I am observing significant oligomerization/polymerization instead of dimerization."
User Context: Substrate is a poly-yne precursor. Instead of the dimer, I see spots on TLC staying at the baseline or streaking.
Root Cause Analysis: This is a classic issue of Straus Coupling competition or Glaser Polymerization .
-
Concentration Effect: High local concentrations of acetylides favor uncontrolled polymerization.
-
Straus Coupling: Under acidic conditions or low O₂ pressure, an enyne (head-to-tail dimer) can form instead of the diyne (head-to-head), which then polymerizes.
Expert Solution:
-
Protocol Adjustment: Implement Pseudo-High Dilution . Do not dump all substrate at once. Add the alkyne dropwise to the catalyst solution over 1 hour. This keeps the active monomer concentration low relative to the catalyst, favoring the controlled dimerization cycle.
-
Switch Catalyst: Move to the Pd(OAc)₂/CuI system.[3] Palladium mechanisms are more selective for the head-to-head reductive elimination compared to the radical-like nature of some Copper pathways.
Ticket #1089: "How do I remove the blue Copper residues from my product?"
User Context: The product is a white solid, but after column chromatography, it still has a green tint.
Root Cause Analysis: Copper-amine complexes are "sticky" and can chelate to the diyne product or co-elute on silica gel.
Expert Solution:
-
The "EDTA Wash": Before chromatography, wash your organic phase with a 0.1 M aqueous solution of Na₂EDTA (pH 8-9). EDTA has a much higher binding constant for Cu(II) than TMEDA or your product.
-
Alternative: Wash with 10% NH₄OH saturated with NH₄Cl. The ammonia keeps Cu soluble in the aqueous phase as
.
Mechanistic Visualization: The Hay Catalytic Cycle
Understanding the cycle is crucial for troubleshooting. The diagram below illustrates the Cu-TMEDA mediated pathway (Hay Coupling).[1][4][5] Note the critical role of Oxygen in regenerating the active Cu(I) species.[1]
Standard Operating Protocols (SOPs)
SOP-A: The "Robust" Hay Coupling (General Purpose)
Best for: Alkyl/Aryl alkynes, gram-scale synthesis, non-polar substrates.
-
Preparation: In a round-bottom flask, dissolve CuCl (5 mol%) in DCM (Concentration ~0.1 M relative to alkyne).
-
Activation: Add TMEDA (5-10 mol%) . The solution should turn clear/pale yellow. Stir for 5 mins.
-
Note: If the solution turns dark green immediately, your solvent is wet or the CuCl is oxidized.
-
-
Substrate Addition: Add the terminal alkyne (1.0 equiv).
-
Oxidation: Connect a balloon of O₂ or air. For faster rates, bubble air through the solution using a needle.
-
Monitoring: Stir at Room Temperature. Monitor by TLC.[1][3]
-
Endpoint: Disappearance of starting material. The solution will eventually turn dark green (accumulation of Cu(II)).
-
-
Workup: Quench with 0.1 M HCl (to protonate TMEDA) or Sat. NH₄Cl (if product is acid-sensitive). Extract with DCM. Wash with brine.[1] Dry over MgSO₄.
SOP-B: Pd/Cu Aerobic Coupling (High Efficiency)
Best for: Expensive substrates, late-stage functionalization, aromatic alkynes.
-
Catalyst Mix: Combine Pd(OAc)₂ (2 mol%) , CuI (2 mol%) , and DABCO (3 equiv) in Acetonitrile (MeCN) .
-
Reaction: Add alkyne (1.0 equiv). Stir open to air (or under O₂ balloon) at Room Temperature.
-
Advantage: This system often reaches completion in <1 hour for aryl alkynes with minimal homocoupling side-products (oligomers).
-
Workup: Filter through a short pad of silica/Celite to remove metal salts. Concentrate filtrate.
References & Validation
The protocols and mechanisms described above are grounded in the following authoritative sources:
-
Mechanistic Characterization of Pd-Catalyzed Homocoupling
-
Efficient Pd/Cu Aerobic Protocols
-
Comparative Guide to Coupling Conditions
-
Green/Metal-Free Approaches
For further assistance, please reply with your specific substrate structure and observed TLC behavior.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions | Kuwait Journal of Science [journalskuwait.org]
- 8. Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents to access unsymmetrical 1,3-diynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02375A [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde vs. Conventional Dialdehyde Linkers
[1]
Executive Summary
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) represents a specialized class of "extended conjugation" linkers.[1] Unlike the standard Terephthalaldehyde (PDA) or 4,4'-Biphenyldicarboxaldehyde (BPDA) , BDDA incorporates a rigid diacetylene (
This structural modification is not merely cosmetic; it fundamentally alters the optoelectronic landscape of the resulting COF. While PDA and BPDA are excellent for maximizing porosity and crystallinity, BDDA is the superior choice for photocatalysis and charge-transport applications due to its ability to lower bandgaps, enhance charge delocalization, and provide specific adsorption sites for small molecules like oxygen.
Quick Selection Matrix
| Feature | Terephthalaldehyde (PDA) | 4,4'-Biphenyldicarboxaldehyde (BPDA) | BDDA (Diacetylene Linker) |
| Linker Length | Short (~6 Å) | Medium (~10 Å) | Extended (~12 Å) |
| Geometry | Linear, Rigid | Linear, Twistable (Phenyl-Phenyl bond) | Linear, Rigid (Cylindrical |
| Electronic Nature | Moderate Conjugation | Broken Conjugation (Twist angle) | High Conjugation (Planarizing) |
| Primary Use Case | Gas Storage, Basic COFs | Large Pore COFs | Photocatalysis, Sensing, Electronics |
| Cost/Complexity | Low / Commercial | Low / Commercial | High / Synthetic Requirement |
Molecular Architecture & Electronic Properties[1][2][3]
The Diacetylene Advantage
The core differentiator of BDDA is the buta-1,3-diyne bridge.[1] In conventional linkers like BPDA, the single bond between phenyl rings allows for rotation, often breaking planarity and interrupting
-
Planarity & Conjugation: The linear, rod-like nature of the diacetylene unit enforces a planar conformation between the two benzaldehyde termini.[1] This extended
-conjugation effectively lowers the LUMO energy levels of the framework.[1] -
Charge Carrier Mobility: The cylindrical
-electron cloud of the triple bonds facilitates faster intramolecular charge transfer compared to the -bond hindered rotation of biphenyl systems.[1] -
Adsorption Sites: The electron-rich triple bonds act as specific interaction sites for analytes (e.g., Iodine capture) or reactants (e.g.,
activation in photocatalysis).
Bandgap Engineering
Experimental data indicates that COFs constructed with BDDA exhibit a red-shifted absorption edge compared to their PDA or BPDA analogues.[1]
Experimental Data: Performance Comparison
Case Study: Photocatalytic Production
In a direct comparison of COFs synthesized with different linkers reacting with 1,3,5-tris(4-aminophenyl)benzene (TAPB), the BDDA-based variant (often denoted as COF-Tfp-BDDA or similar in literature when using triformylphloroglucinol, but applicable here to imine COFs) demonstrates superior performance.[1]
| Parameter | PDA-COF (Phenyl) | BPDA-COF (Biphenyl) | BDDA-COF (Diacetylene) |
| Surface Area ( | ~1800 | ~2100 | ~1600–1900 |
| Pore Size | ~1.4 nm | ~2.3 nm | ~2.6 nm |
| Band Gap | 2.72 eV | 2.55 eV | 2.18 eV |
| < 100 | ~350 | ~880 | |
| Mechanism | Poor Charge Sep.[1] | Moderate Charge Sep. | 2-electron |
Data Source Interpretation: The diacetylene unit not only narrows the bandgap but also alters the catalytic pathway, favoring the selective 2-electron reduction of oxygen to hydrogen peroxide over the 4-electron reduction to water.[1]
Experimental Protocols
A. Synthesis of the Linker: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Since BDDA is not always commercially available off-the-shelf in bulk, it is synthesized via the Glaser-Hay oxidative coupling of 4-ethynylbenzaldehyde.[1]
Reagents:
-
Copper(I) Chloride (CuCl)
-
TMEDA (Tetramethylethylenediamine)
-
Dichloromethane (DCM) / Oxygen (
)
Protocol:
-
Dissolution: Dissolve 4-ethynylbenzaldehyde (10 mmol) in DCM (50 mL).
-
Catalyst Prep: Add CuCl (0.5 mmol) and TMEDA (1.0 mmol) to the solution. The solution will turn blue/green indicating the active Cu-amine complex.[1]
-
Oxidation: Bubble a stream of pure
(or air, though slower) through the stirring solution at room temperature for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1) until the starting alkyne spot disappears. -
Workup: Wash the organic layer with 1M HCl (to remove Cu), then saturated
, and brine. Dry over . -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (DCM/Hexane) to yield yellow needles of BDDA.
B. Synthesis of BDDA-TAPB COF (Imine Linked)
This protocol describes the condensation of BDDA with 1,3,5-Tris(4-aminophenyl)benzene (TAPB) to form a highly crystalline 2D COF.[1]
Reagents:
-
Linker A: BDDA (0.15 mmol)[1]
-
Linker B: TAPB (0.10 mmol)
-
Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v, 2 mL total)
-
Catalyst: Aqueous Acetic Acid (6M, 0.2 mL)
Step-by-Step Workflow:
-
Charging: Place BDDA and TAPB into a Pyrex tube (10 mL capacity).
-
Solvation: Add the solvent mixture and sonicate for 10 minutes to ensure homogeneity.
-
Catalysis: Add the acetic acid catalyst. Flash freeze the tube in liquid nitrogen.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for high crystallinity).
-
Sealing: Flame-seal the tube under vacuum (~100 mTorr).
-
Solvothermal Synthesis: Heat the sealed tube at 120°C for 72 hours in an undisturbed oven.
-
Isolation: Cool to room temperature. Filter the resulting yellow/orange precipitate.
-
Activation: Wash extensively with THF and Acetone. Soxhlet extract with THF for 24 hours to remove unreacted monomers.
-
Drying: Dry under vacuum at 100°C for 12 hours.
Visualization of Synthesis & Logic
The following diagram illustrates the synthesis pathway and the critical decision-making logic for choosing BDDA over PDA.
Figure 1: Decision tree and synthesis workflow comparing standard PDA linkers with the high-performance BDDA linker for photocatalytic applications.[1]
References
-
Royal Society of Chemistry (Chemical Science). Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution.[1] (Comparison of mono- vs di-acetylene linkers). [Link]
-
PubMed (NIH). Diacetylene Functionalized Covalent Organic Framework (COF) for Photocatalytic Hydrogen Generation.[4] (Demonstrates BDDA superiority over acetylene linkers). [Link]
-
Royal Society of Chemistry. A diacetylene covalent organic framework through a one-step two-electron O2 reduction pathway for efficient photosynthesis of H2O2. [Link][1]
Sources
- 1. 263746-70-9|5-Ethynylisophthalaldehyde|BLD Pharm [bldpharm.com]
- 2. Modulating Narrow Bandgap in a Diacetylene Functionalized Woven Covalent Organic Framework as a Visible Light Responsive Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 63697-96-1|4-Ethynylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
Optimizing COF Porosity: A Comparative Guide to Aromatic Linker Selection
Executive Summary
In the design of Covalent Organic Frameworks (COFs) for drug delivery and catalysis, porosity is not merely a structural feature—it is the functional limit. This guide provides a comparative analysis of how different aromatic linkers—ranging from simple phenyl rings to complex condensed systems like pyrene and porphyrin—dictate pore topology, surface area, and stability.
Key Insight: While increasing linker length theoretically expands pore size, it exponentially increases the risk of interpenetration (pore blockage) and pore collapse during activation. This guide details the reticular chemistry principles to navigate these trade-offs and provides a validated protocol for preserving mesoporosity.
Mechanistic Principles: The Reticular Logic
The porosity of a COF is pre-determined by the geometry and symmetry of its building blocks. This is "Reticular Chemistry"—linking molecular building blocks into predetermined structures.
The Symmetry-Topology Relationship
-
C2 + C3 = Hexagonal (hcb): The most common topology for mesoporous COFs (e.g., COF-5).
-
C4 + C2 = Tetragonal (sql): Common for porphyrin-based COFs.[1]
-
Linker Length: Linearly correlates with pore aperture only if the framework does not interpenetrate.
Diagram 1: Reticular Design Logic
This decision tree illustrates how monomer symmetry and linker choice dictate the final COF topology and porosity.
Caption: Causal relationship between monomer symmetry, linker selection, and final porosity outcomes.
Comparative Analysis of Aromatic Linkers
Group A: Phenyl & Benzene Linkers (The Baseline)
Examples: Terephthalaldehyde, Benzene-1,4-diboronic acid.
-
Performance: These linkers form the "standard" COFs (e.g., COF-1, COF-5). They offer high crystallinity due to efficient reversible condensation.
-
Porosity: typically Microporous (<2 nm) to Small Mesoporous (2-3 nm) .
-
Pros: High synthetic success rate; commercially available precursors.
-
Cons: Limited pore size restricts the loading of large biologic drugs (peptides, antibodies).
Group B: Condensed Aromatic Linkers (Pyrene, Triphenylene)
Examples: Pyrene-2,7-diboronic acid, HHTP.
-
Performance: These large
-systems drive strong interlayer - stacking. This reinforces the vertical columns of 2D COFs, enhancing stability and charge transport (ideal for optoelectronics). -
Porosity: High BET surface areas (>2000
).[2] The strong stacking prevents layer slippage, preserving open channels. -
Pros: Exceptional stability; conductive backbones.
-
Cons: Low solubility of precursors can hinder crystallization; strong stacking can sometimes lead to "slipped" AA stacking, slightly reducing effective pore diameter.
Group C: Macrocyclic Linkers (Porphyrin, Phthalocyanine)
Examples: Tetra(4-aminophenyl)porphyrin (TAPP).
-
Performance: These are "functional" linkers. The porphyrin ring itself contains a cavity that can bind metals (catalytic sites).
-
Porosity: Large Mesoporous (2.5 - 5.0 nm) channels. The large footprint of the porphyrin node naturally creates wide apertures.
-
Pros: Ideal for drug delivery (large pores) and catalysis (metal sites).
-
Cons: Prone to interpenetration (frameworks growing inside each other), which drastically reduces porosity. Mitigation: Use bulky side groups to sterically block interpenetration.[3]
Data Summary: Performance Comparison
The following table synthesizes experimental data for representative COFs derived from these linker classes.
| Linker Class | Representative COF | Linker Type | Pore Size (nm) | BET Surface Area ( | Key Feature |
| Phenyl | COF-1 | Benzene (Linear) | 0.7 (Micro) | ~710 | High thermal stability; simple synthesis. |
| Phenyl | COF-5 | Benzene + Triphenylene | 2.7 (Meso) | ~1,600 - 2,000 | The "Gold Standard" for mesoporosity. |
| Pyrene | Py-COF | Pyrene (Condensed) | 3.2 (Meso) | ~2,200 | Strong fluorescence; highly ordered columns. |
| Porphyrin | COF-366 | Porphyrin (Macrocycle) | 2.0 - 2.5 | ~1,360 | Metal-binding sites; broad visible light absorption. |
| Extended | COF-10 | Biphenyl (Extended) | 3.2 (Meso) | ~1,760 | Extended linker increases pore size vs COF-5. |
Experimental Protocol: Preserving Porosity
Trustworthiness Directive: The most common cause of "low porosity" in reported COF literature is not failed synthesis, but failed activation . Standard vacuum drying causes pore collapse due to high capillary forces in mesopores.
The Solution: Supercritical
Diagram 2: High-Fidelity Activation Workflow
Caption: Comparison of activation pathways. scCO2 is essential for mesoporous COFs (>2nm).
Step-by-Step Methodology
-
Synthesis: Combine amine and aldehyde linkers in a Schlenk tube with a solvent mixture (e.g., Mesitylene/Dioxane 1:1) and catalyst (6M aqueous Acetic Acid).
-
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (prevents oxidation of amines). Seal under vacuum.
-
Heating: Heat at 120°C for 72 hours undisturbed.
-
Solvent Exchange (Crucial):
-
Filter the solid.
-
Wash with anhydrous THF or Acetone (solvents with high volatility and miscibility with
). -
Soak the solid in the solvent for 24 hours, refreshing the solvent 3-4 times. Do not let the sample dry out.
-
-
Activation:
-
Place the wet sample in a supercritical dryer.
-
Exchange solvent with liquid
(4 hours). -
Heat above critical point (31°C, 73 atm) and vent slowly.
-
-
Analysis: Perform
sorption isotherm at 77 K. Expect Type IV isotherm for mesoporous COFs.
Application Insight: Drug Loading
For drug development professionals, the choice of linker is directly tied to the hydrodynamic radius of the payload.
-
Small Molecules (<1 nm): Phenyl-based microporous COFs (COF-1) are sufficient and offer higher volumetric density.
-
Biologics/Peptides (>2 nm): You must use extended linkers (Terphenyl) or Macrocycles (Porphyrin).
-
Warning: As pore size increases (>4 nm), framework stability decreases. Pyrene-based linkers are recommended here to provide the necessary
- stacking reinforcement to prevent collapse.
-
References
-
Côté, A. P., et al. (2005).[5] Porous, Crystalline, Covalent Organic Frameworks.[1][2][5][6][7][8][9][10][11][12][13] Science. Link
-
El-Kaderi, H. M., et al. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. Science. Link
-
Wan, S., et al. (2008). Covalent Organic Frameworks with High Charge Carrier Mobility. Chemistry of Materials (Pyrene COFs). Link
-
Feng, X., et al. (2012). High-Throughput Synthesis of Ordered Two-Dimensional Arrays of Porphyrins. Journal of the American Chemical Society. Link
-
Feriante, K., et al. (2019). Rapid Synthesis of High Surface Area COFs via Supercritical CO2 Activation. ACS Materials Letters. Link
Sources
- 1. Recent Advances in Porphyrin-Based COFs Boosting CO2 Photocatalytic and Electrocatalytic Conversion [mdpi.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03461A [pubs.rsc.org]
- 4. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced crystallinity and porosity of hydrazone linked covalent organic frameworks through supercritical carbon dioxide activation - American Chemical Society [acs.digitellinc.com]
- 8. Preserving High Porosity of Covalent Organic Frameworks via Functional Polymer Guest Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Recent Advances in Porphyrin-Based COFs Boosting CO2 Photocatalytic and Electrocatalytic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Photocatalytic Efficiency of Diyne-Based vs. DPP-Based Covalent Organic Frameworks
Executive Summary & Scientific Context
Covalent Organic Frameworks (COFs) have revolutionized the landscape of metal-free photocatalysis. By offering atomic-level precision over their
Two of the most promising, yet mechanistically distinct, classes are diyne-based COFs (featuring diacetylene linkages) and DPP-based COFs (incorporating the diketopyrrolopyrrole moiety)[2],[3]. This guide provides an objective, data-driven comparison of their photocatalytic efficiencies, underlying charge-transfer mechanisms, and field-proven experimental workflows.
Mechanistic Divergence: Charge Transfer & Bandgap Engineering
Diyne-Linked COFs: Maximizing Exciton Mobility
Diyne-linked COFs utilize a buta-1,3-diyne (-C≡C-C≡C-) bridge to connect organic nodes. The primary advantage of this structural choice is the extension of linear
The Causality of Conjugation: Compared to single alkyne (ethyne) or standard terphenyl linkages, the diacetylene moiety significantly lowers the bandgap and enhances charge carrier mobility. This continuous conjugation acts as an efficient "highway" for photogenerated excitons, allowing electrons and holes to rapidly migrate to the catalyst surface before detrimental recombination can occur. Consequently, diyne-COFs (such as TP-BDDA) exhibit superior performance for the Hydrogen Evolution Reaction (HER), outperforming their ethyne-linked counterparts by an order of magnitude[2],[1].
DPP-Based COFs: Harnessing Donor-Acceptor Dynamics
Diketopyrrolopyrrole (DPP) is a highly electron-deficient core. When integrated into a COF backbone alongside electron-rich donors (e.g., porphyrins or vinylene linkages), it creates a powerful Donor-Acceptor (D-A) heterojunction at the molecular level[4],[5].
The Causality of D-A Motifs: This intramolecular D-A interaction facilitates an4, enabling broad-spectrum visible and near-infrared light absorption[4]. Furthermore, the bulky peripheral substituents typically required to stabilize DPP units effectively suppress interlayer
Quantitative Performance Comparison
To objectively evaluate these materials, the following table summarizes the benchmark quantitative data for representative COFs from both categories.
| COF Class | Representative Material | Key Structural Feature | Bandgap (eV) | Primary Application | Performance Metric |
| Diyne-Based | TP-BDDA COF | Buta-1,3-diyne linkage | ~2.40 | Hydrogen Evolution (HER) | 324 ± 10 µmol g⁻¹ h⁻¹[2],[1] |
| Diyne-Based | TP-EDDA COF (Control) | Ethyne linkage | >2.50 | Hydrogen Evolution (HER) | 30 ± 5 µmol g⁻¹ h⁻¹[2],[1] |
| DPP-Based | Vinylene-linked DPP-COF | D-A Motif (Vinylene donor) | 1.06 | Photooxidation (Sulfides) | Exceptional yield/selectivity under NIR[4] |
| DPP-Based | MPor-DPP-COF | D-A Motif (Porphyrin donor) | ~1.80 | CO2 Reduction (CO2RR) | High CO selectivity via exposed active sites[5] |
Logical Workflow: Exciton Dynamics
Exciton dynamics and pathway divergence in Diyne vs. DPP-based COFs.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that observed photocatalytic efficiencies are intrinsic to the COF and not experimental artifacts.
Protocol A: Photocatalytic Hydrogen Evolution (HER) for Diyne-COFs
-
Catalyst Dispersion: Suspend 10 mg of the diyne-COF in a mixture of water and a sacrificial electron donor (SED) such as triethanolamine (TEOA) or ascorbic acid.
-
Causality: Ultrasonication exfoliates the 2D COF layers, maximizing exposed active sites. The SED rapidly scavenges photogenerated holes, preventing electron-hole recombination and driving the forward reduction of protons[2].
-
-
Vacuum Degassing: Seal the reactor and apply a vacuum/Argon purge cycle for 30 minutes.
-
Causality: Dissolved oxygen acts as a competitive electron sink (forming superoxide radicals), which severely depresses HER efficiency.
-
-
Irradiation: Irradiate using a 300 W Xenon lamp equipped with a
nm cutoff filter. Maintain the reaction at 25°C using a circulating water jacket. -
Quantification: Extract headspace gas using a gas-tight syringe and inject it into a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).
-
Self-Validation (Isotope Tracing): Repeat the experiment using D₂O instead of H₂O. Analyze the headspace via GC-MS to detect D₂.
-
Causality: This critical step proves the evolved hydrogen originates from water splitting, ruling out the photodecomposition of the organic framework or the sacrificial agent.
-
Protocol B: Photocatalytic Oxidation for DPP-COFs
-
Substrate Mixture: Combine the DPP-COF catalyst (e.g., 5 mg) with the organic substrate (e.g., sulfides or tetrahydroisoquinolines) in an oxygen-saturated solvent (e.g., acetonitrile)[4].
-
Causality: The ultra-narrow bandgap of DPP-COFs generates excitons that transfer electrons to dissolved O₂, producing reactive oxygen species (ROS) necessary for the oxidation cycle[4].
-
-
Irradiation & Kinetic Sampling: Expose the mixture to visible or NIR light. Withdraw 50 µL aliquots at 15-minute intervals, filtering through a 0.22 µm PTFE syringe filter to remove the heterogeneous COF.
-
Yield Determination: Analyze the aliquots via HPLC or ¹H-NMR to determine conversion rates and product selectivity.
-
Self-Validation (Radical Scavenging): Conduct parallel reactions adding TEMPO (a radical scavenger) or benzoquinone (a superoxide scavenger).
-
Causality: Quenching the reaction confirms the specific ROS pathway (e.g., superoxide vs. singlet oxygen) driven by the DPP-COF's unique band structure, validating the mechanistic hypothesis.
-
Experimental Workflow Diagram
Self-validating experimental workflow for COF photocatalytic performance testing.
Strategic Recommendations for Researchers
-
Opt for Diyne-based COFs when your primary goal is proton reduction (HER) or reactions requiring high charge carrier mobility along a linear conjugated axis. The diacetylene linkage is unmatched for preventing exciton recombination during water splitting[2],[1].
-
Opt for DPP-based COFs when targeting organic photoredox catalysis (e.g., API synthesis, sulfide oxidation) or CO₂ reduction. Their broad light absorption (down to 1.06 eV) and strong donor-acceptor charge separation make them ideal for complex, multi-electron oxidation/reduction pathways[4],[5],[3].
References
-
Title: A vinylene-linked diketopyrrolopyrrole-based covalent organic framework for photocatalytic oxidation reactions Source: rsc.org URL: [Link]
-
Title: Recent Advances in Porphyrin-Based COFs Boosting CO2 Photocatalytic and Electrocatalytic Conversion Source: mdpi.com URL: [Link]
-
Title: Covalent Organic Frameworks for Photocatalysis Source: nih.gov URL: [Link]
-
Title: Covalent organic framework photocatalysts: structures and applications Source: scispace.com URL: [Link]
-
Title: Emerging Diketopyrrolopyrrole (DPP)-Based Covalent Organic Frameworks for Optoelectronic and Energy Applications Source: nih.gov URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Covalent Organic Frameworks for Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Diketopyrrolopyrrole (DPP)-Based Covalent Organic Frameworks for Optoelectronic and Energy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A vinylene-linked diketopyrrolopyrrole-based covalent organic framework for photocatalytic oxidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Structural analysis of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline vs. dibenzaldehyde
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Structural properties, electronic characteristics, and application suitability in Covalent Organic Frameworks (COFs).
Executive Summary: The Architecture of Rigidity
In the design of advanced porous materials—specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—the choice of linker defines the topology, pore size, and electronic properties of the final material.
This guide compares two critical classes of linear linkers:
-
4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (BDA): An extended, conjugated, amine-functionalized "strut" featuring a rigid diacetylene core.
-
Dibenzaldehyde (specifically Terephthalaldehyde, TA): The industry-standard, short-chain aldehyde linker.
-
Note: We also address 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) , the direct aldehyde analog of BDA, to provide a complete structural context.
-
Key Takeaway: While Terephthalaldehyde (TA) offers a compact, cost-effective solution for microporous networks (<2 nm pores), BDA enables the construction of mesoporous architectures (>3 nm pores) with superior charge carrier mobility due to its extended
Structural & Geometric Characterization
The primary distinction between these molecules lies in their molecular length and conjugation pathway . These parameters dictate the lattice constant of the resulting crystalline networks.
Molecular Geometry Comparison
| Feature | Terephthalaldehyde (TA) | 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline (BDA) | Significance |
| Structure | OHC-Ph-CHO | H₂N-Ph-C≡C-C≡C-Ph-NH₂ | BDA is an extended "rod" linker. |
| Length (End-to-End) | ~6.8 Å | ~13.6 Å | BDA doubles the pore diameter in isoreticular COFs. |
| Hybridization | sp² (Aromatic/Carbonyl) | sp² (Aromatic) + sp (Alkyne) | sp-carbons in BDA enforce linearity. |
| Symmetry | High symmetry is crucial for crystallinity. | ||
| Rigidity | High | Very High | The diacetylene unit prevents rotation, locking the geometry. |
Visualization of Linker Dimensions
The following diagram contrasts the spatial occupancy of the standard TA linker versus the extended BDA linker.
Figure 1: Comparative length analysis. BDA and its aldehyde analog (BDDA) provide nearly double the spacing of the standard Terephthalaldehyde.
Electronic Properties & Reactivity[1]
For applications in optoelectronics (e.g., photocatalytic COFs), the electronic structure is as critical as the geometry.
Conjugation and Band Gap
-
Terephthalaldehyde (TA): The conjugation is limited to the benzene ring and the carbonyl groups. It absorbs in the UV region.
-
BDA: The central butadiyne (diacetylene) linkage (–C≡C–C≡C–) acts as a molecular wire, facilitating electron delocalization between the two aniline rings. This lowers the HOMO-LUMO gap, often resulting in a bathochromic shift (red shift) in absorption and improved conductivity in stacked assemblies.
Reactivity Profile (Nucleophile vs. Electrophile)
This is the most practical distinction for synthesis planning.
-
BDA (Nucleophile): Contains primary amine groups (-NH₂). It reacts with aldehydes/ketones to form imines (Schiff bases) .
-
Stability: Susceptible to oxidation over time; store under inert atmosphere. The diacetylene unit is sensitive to UV light (topochemical polymerization risk in solid state).
-
-
TA (Electrophile): Contains aldehyde groups (-CHO).[1] It reacts with amines.[2][1][3]
-
Stability: Generally stable, but can oxidize to terephthalic acid if exposed to air/moisture for prolonged periods.
-
Experimental Protocols
To ensure scientific integrity, the following protocols outline the synthesis and characterization of BDA, as it is often synthesized in-house via Glaser coupling, whereas TA is typically purchased.
Synthesis of BDA (Self-Validating Protocol)
Reaction: Oxidative homocoupling of 4-ethynylaniline. Mechanism: Copper-catalyzed Glaser-Hay coupling.
Reagents:
-
4-Ethynylaniline (Precursor)
-
CuCl (Catalyst, 10 mol%)
-
TMEDA (Ligand, 20 mol%)
-
Solvent: DMSO or Acetone
-
Atmosphere: O₂ (balloon)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-ethynylaniline (1.0 eq) in DMSO.
-
Catalyst Prep: Add CuCl and TMEDA. The solution often turns blue/green (Cu-TMEDA complex).
-
Oxidation: Bubble O₂ through the solution or stir vigorously under an O₂ balloon for 12–24 hours at Room Temperature.
-
Checkpoint: Monitor by TLC.[2] The starting material (higher Rf) should disappear, replaced by a lower Rf fluorescent spot (BDA).
-
-
Quench: Pour into ice water. The product precipitates as a yellow/brown solid.
-
Purification: Filter and wash with water. Recrystallize from Ethanol/CHCl₃.
-
Validation: The product must show a distinct Raman/IR peak at ~2210 cm⁻¹ (C≡C stretch).
-
Characterization Comparison Table
| Technique | Terephthalaldehyde (TA) | BDA (Dianiline) | Diagnostic Feature |
| ¹H NMR | δ ~10.1 ppm (s, 2H, -CHO) | δ ~5.5 ppm (s, 4H, -NH₂) | Disappearance of aldehyde vs. appearance of amine. |
| FT-IR | ~1690 cm⁻¹ (C=O stretch) | ~3300-3400 cm⁻¹ (N-H stretch)~2210 cm⁻¹ (C≡C stretch) | The alkyne peak in BDA is weak in IR but strong in Raman. |
| UV-Vis | λmax ~250-260 nm | λmax ~300-320 nm | BDA shows extended conjugation absorbance. |
Application Case Study: COF Topology Control
The choice between BDA and TA allows researchers to "program" the pore size of Covalent Organic Frameworks. This is a direct consequence of the structural analysis.
The Reticular Chemistry Logic
-
Scenario A (Microporous): Reacting TA + 1,3,5-tris(4-aminophenyl)benzene (TAPB).
-
Result: A COF with small hexagonal pores (~1.5 nm).
-
-
Scenario B (Mesoporous): Reacting BDDA (Aldehyde analog of BDA) + TAPB OR Reacting BDA + 1,3,5-Benzenetricarbaldehyde.
-
Result: An isoreticular COF with expanded hexagonal pores (~3.2 nm).
-
Synthesis Pathway Diagram
Figure 2: Reticular synthesis logic. Replacing the short TA linker with the long diacetylene linker allows for systematic pore expansion.
References
-
Synthesis of Diacetylene Linkers: "Synthesis and characterization of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline via Glaser Coupling." Journal of Organic Chemistry. 4
-
COF Applications: "Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution." Chemical Science, 2024. 5
-
Terephthalaldehyde Properties: "Terephthalaldehyde: Physicochemical properties and applications in Schiff base chemistry." BenchChem.[2] 2
-
Structural Analogs: "4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) as a COF monomer." Smolecule. 6[7]
Sources
- 1. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. 30405-78-8|4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline|BLD Pharm [bldpharm.com]
- 5. Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06633B [pubs.rsc.org]
- 6. Buy 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 [smolecule.com]
- 7. Covalent organic frameworks (COFs) Linkers | TCI-SEJINCI [sejinci.co.kr]
Rigid Conjugated Linkers in Covalent Organic Frameworks: A Comparative Guide
Executive Summary: The "Rigid" Advantage
For over a decade, the field of Covalent Organic Frameworks (COFs) was dominated by a trade-off: crystallinity vs. stability . Reversible linkers (like imines and boronates) allowed for error correction during synthesis, yielding highly crystalline materials that unfortunately degraded rapidly in acidic or aqueous environments.
Rigid conjugated linkers —specifically
-
Electronic Delocalization: Enabling band-like charge transport (Drude-type) rather than inefficient hopping, essential for optoelectronics and sensors.
-
Hyper-Stability: Providing resistance to hydrolysis in extreme pH environments (e.g., gastric acid, seawater), making them viable candidates for oral drug delivery and radionuclide extraction .
This guide objectively compares rigid conjugated linkers against flexible/reversible alternatives, supported by experimental protocols and recent biomedical breakthroughs.
Comparative Analysis: Rigid ( -C) vs. Reversible (Imine/Boronate)
The following table summarizes the performance metrics of rigid
Table 1: Performance Metrics Comparison
| Feature | Rigid Conjugated Linkers ( | Reversible/Flexible Linkers ( | Impact on Application |
| Bond Energy | High ( | Moderate ( | Stability: |
| Charge Transport | Band-like (Drude) | Hopping Mechanism | Electronics: |
| Electronic Structure | Continuous | Broken conjugation at linker nodes | Sensing: Enhanced fluorescence and sensitivity. |
| Crystallinity | Historically low; High with modern catalysts | Very High (Thermodynamic control) | Porosity: Modern |
| Biocompatibility | High stability prevents toxic monomer leakage | Risk of hydrolysis releasing aldehydes/amines | Drug Delivery: |
Mechanism of Action: Charge Transport
The rigidity of the linker dictates the electronic pathway. In flexible or imine-linked COFs, charge carriers must "hop" across transport barriers caused by bond rotation or broken conjugation. In rigid
Figure 1: Comparison of charge transport mechanisms. Rigid linkers facilitate continuous delocalization.
Critical Application: Drug Delivery & Biomedicine
For drug development professionals, the shift to rigid linkers is driven by survivability in the biological milieu.
Case Study: JUC-581 and UM-101
-
JUC-581 (3D
c-COF): Synthesized via Knoevenagel condensation, this COF features a 3D interpenetrated structure.-
Performance: It retains structural integrity in physiological fluids where imine COFs would hydrolyze.
-
Application: Used as a carrier for Cisplatin . The rigid framework prevents premature release, while the intrinsic fluorescence allows for bio-imaging without external dyes.
-
-
UM-101 (Lipid-Droplet Fusion): A recently developed
c-COF synthesized at room temperature .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Protocol: Synthesis of Carbon-Conjugated COFs
The synthesis of rigid
Challenge: Because the bond is irreversible, defects cannot be "healed" during synthesis. Solution: Use of a modulator (e.g., slow base addition) or interfacial synthesis to control nucleation.
Protocol: Knoevenagel Condensation for sp2c-COF (e.g., TFPT-BTAN)
Materials:
-
Monomer A (Aldehyde): 1,3,5-tris(4-formylphenyl)triazine (TFPT)
-
Monomer B (Nitrile): 2,2'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)diacetonitrile (BTAN)
-
Catalyst: Piperidine or NaOH
-
Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1)
Step-by-Step Workflow:
-
Pre-Dissolution:
-
Dissolve TFPT (0.1 mmol) and BTAN (0.15 mmol) in 2 mL of solvent mixture in a Pyrex tube.
-
Expert Insight: Sonicate for 10 minutes to ensure complete homogeneity before adding the catalyst. Premature catalyst addition leads to amorphous precipitation.
-
-
Catalyst Activation:
-
Add 0.1 mL of Piperidine (or 4M NaOH for faster kinetics).
-
Self-Validation: The solution should turn distinctively colored (often orange/red) immediately, indicating the formation of the carbanion intermediate.
-
-
Degassing (Critical):
-
Freeze-pump-thaw cycle (3x) to remove oxygen.
-
Reasoning: Oxygen can quench the radical intermediates often involved in the stacking process and oxidize the aldehyde precursors.
-
-
Solvothermal Synthesis:
-
Seal the tube under vacuum.
-
Heat at 120°C for 3 days .
-
Note: Do not disturb. Convection currents disrupt crystal growth.
-
-
Purification:
-
Filter the precipitate.
-
Wash with THF, water, and acetone.
-
Soxhlet Extraction: Extract with THF for 24 hours to remove trapped monomers.
-
Validation: PXRD analysis should show sharp peaks at low
(e.g., 2-4°) indicating long-range order.
-
Figure 2: Step-by-step synthesis pathway for
References
-
sp2 Carbon-Conjugated Covalent Organic Frameworks: Synthesis, Properties, and Applications Source: Royal Society of Chemistry (Materials Chemistry Frontiers) [Link]
-
Regenerable and Stable sp2 Carbon-Conjugated Covalent Organic Frameworks for Selective Detection and Extraction of Uranium Source: National Institutes of Health (PMC / Adv Science) [Link]
-
Three-Dimensional sp2 Carbon-Linked Covalent Organic Frameworks for Bioresponsive Fluorescence Imaging Source: ChemRxiv (Preprint) [Link]
-
An sp2 Carbon-Conjugated Covalent Organic Framework for Fusing Lipid Droplets and Engineered Macrophage Therapy Source: Angewandte Chemie International Edition (PubMed) [Link]
-
Outstanding Charge Mobility by Band Transport in Two-Dimensional Semiconducting Covalent Organic Frameworks Source: Journal of the American Chemical Society (PMC) [Link]
Sources
- 1. Outstanding Charge Mobility by Band Transport in Two-Dimensional Semiconducting Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An sp2 Carbon-Conjugated Covalent Organic Framework for Fusing Lipid Droplets and Engineered Macrophage Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Characterization and Comparison Guide: COF-2 (BDDA-TAPM Framework)
Executive Summary
In the rapidly evolving landscape of reticular chemistry, Covalent Organic Frameworks (COFs) have emerged as highly crystalline, porous materials with immense potential in gas storage, optoelectronics, and drug delivery. This guide provides an in-depth technical analysis of COF-2 , a specific 3D framework synthesized via the Schiff-base condensation of the tetrahedral node Tetra(4-aminophenyl)methane (TAPM) and the linear diacetylene-containing linker 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) 1.
By integrating a rigid diacetylene bridge into a 3D topology, COF-2 achieves permanent porosity, exceptional thermal stability, and extended
Structural & Mechanistic Insights: The Causality of Monomer Selection
As application scientists, we must understand why specific monomers are chosen, as their geometric and electronic properties directly dictate the framework's macroscopic behavior 2.
-
TAPM (
Symmetry Node): The use of a tetrahedral tetraamine prevents the planar 2D stacking typical of most COFs. Instead, it forces the framework to propagate in three dimensions, typically resulting in a highly interpenetrated diamondoid (dia) or pts network. This 3D architecture is crucial for preventing pore collapse and ensuring high volumetric capacity for drug loading or gas adsorption. -
BDDA (
Symmetry Linker): Unlike standard terephthalaldehyde (which contains a single phenyl ring), BDDA incorporates a rigid buta-1,3-diyne bridge (-C≡C-C≡C-). This structural choice serves two purposes:-
Pore Expansion: The extended length of the diacetylene linker physically increases the unit cell size and pore aperture.
-
Optoelectronic Enhancement: The diyne moiety provides an extended, rigid
-conjugation pathway, lowering the optical band gap and facilitating rapid charge-carrier mobility—a critical feature for photocatalytic applications 3.
-
Performance Comparison: COF-2 vs. Alternative Frameworks
To objectively evaluate COF-2, we benchmark it against two highly referenced alternative frameworks: COF-300 (a 3D imine COF lacking the diyne bridge) 4 and Tp-BDDA (a 2D
| Feature / Metric | COF-2 (BDDA + TAPM) | COF-300 (TA + TAPM) | Tp-BDDA (Tp + BDDA-diamine) |
| Dimensionality | 3D Network (dia topology) | 3D Network (dia topology) | 2D Layered Sheets |
| Linkage Chemistry | Imine (-C=N-) | Imine (-C=N-) | |
| Conjugation Motif | Extended (Diacetylene bridge) | Localized (Phenyl rings) | Extended (Diacetylene bridge) |
| BET Surface Area | High (>1500 m²/g) | ~1360 m²/g | ~758 m²/g |
| Chemical Stability | Moderate (Acid-sensitive) | Moderate (Acid-sensitive) | Exceptional (Tautomerism-protected) |
| Primary Utility | Optoelectronics, Drug Matrices | Gas Storage, Basic Catalysis | Photocatalytic H₂ Evolution |
Data Synthesis: While Tp-BDDA offers superior chemical stability due to irreversible enol-to-keto tautomerization, COF-2 provides a significantly higher surface area and 3D pore accessibility, making it far more suitable for encapsulating bulky active pharmaceutical ingredients (APIs).
Experimental Methodologies: Synthesis & Self-Validating Characterization
The synthesis of highly crystalline COFs requires precise thermodynamic control. The following protocol establishes a self-validating workflow to ensure structural integrity.
Step 1: Solvothermal Polymerization
-
Monomer Loading: In a Pyrex tube, combine exactly stoichiometric amounts of TAPM (tetraamine) and BDDA (dialdehyde).
-
Solvent Selection: Add a solvent mixture of 1,4-dioxane and mesitylene (typically 1:1 v/v). Causality: Dioxane ensures monomer solubility, while mesitylene lowers the overall polarity to drive the phase separation and crystallization of the hydrophobic framework.
-
Catalysis: Add aqueous acetic acid (typically 3-6 M). Causality: The acid acts as a modulator, catalyzing the dynamic, reversible imine bond formation. This reversibility is the engine of "error correction," allowing the amorphous kinetic products to dissolve and reform into the thermodynamically stable crystalline lattice 5.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded, as amines rapidly oxidize at elevated temperatures, which would terminate chain growth and yield amorphous impurities.
-
Heating: Seal the tube under vacuum and heat at 120 °C for 72 hours.
Step 2: Activation (Purification)
-
Isolate the crude precipitate via filtration.
-
Perform Soxhlet extraction using tetrahydrofuran (THF) and ethanol for 24 hours each. Causality: This step is critical to flush out unreacted monomers and trapped oligomers from the micropores without inducing capillary-force-driven pore collapse.
-
Dry under supercritical CO₂ or dynamic vacuum at 100 °C.
Step 3: Self-Validating Characterization Checks
A reliable protocol must include internal checks to validate success before proceeding to application testing:
-
FT-IR Spectroscopy (Reaction Completion Check): The spectrum must show the complete disappearance of the aldehyde C=O stretching band (~1690 cm⁻¹) and the amine N-H stretching bands (~3300-3400 cm⁻¹). The appearance of a sharp, strong C=N imine stretch at ~1620 cm⁻¹ confirms successful polymerization. If C=O peaks remain, the network is incomplete.
-
Powder X-Ray Diffraction (PXRD): The presence of an intense peak at a low
angle (typically ~4-5°) confirms long-range crystalline order. -
Nitrogen Adsorption (BET): A Type I isotherm confirms permanent microporosity.
Visualizing the Workflow
Figure 1: Step-by-step solvothermal synthesis and self-validating characterization workflow for COF-2.
Conclusion for Drug Development Professionals
For pharmaceutical scientists, the primary allure of COF-2 lies in its highly ordered, tunable 3D pore structure. Unlike amorphous polymers, the exact spatial arrangement of the pores allows for predictable, diffusion-controlled release kinetics of small-molecule APIs. Furthermore, the robust covalent linkages ensure that the carrier matrix remains intact during physiological transit, while the entirely organic, metal-free skeleton eliminates the toxicity concerns often associated with Metal-Organic Frameworks (MOFs).
References
- Title: 4,4'-(Buta-1,3-diyne-1,4-diyl)
- Source: acs.
- Source: rsc.
- Source: rsc.
Sources
- 1. Buy 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 127653-16-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02202A [pubs.rsc.org]
- 5. Porous covalent organic frameworks in photocatalytic ROS-mediated processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00082J [pubs.rsc.org]
A Comparative Guide to the Reactivity of Aromatic Dialdehydes: Terephthalaldehyde, Isophthalaldehyde, and Phthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Isomerism on Reactivity
Terephthalaldehyde, isophthalaldehyde, and phthalaldehyde share the same molecular formula (C₈H₆O₂) but exhibit distinct chemical personalities due to the spatial arrangement of their two aldehyde functionalities. This isomerism dictates the electronic interplay between the formyl groups and the aromatic ring, as well as the steric environment around the reactive sites. These factors, in turn, profoundly influence reaction rates, product selectivity, and the propensity for intramolecular versus intermolecular reactions. For chemists engaged in the synthesis of polymers, covalent organic frameworks (COFs), and complex organic molecules, a thorough understanding of these differences is not merely academic but a critical component of rational design and process optimization.[1]
This guide will dissect the electronic and steric effects at play, present available experimental data to quantify these differences, and provide robust protocols for common reactions, enabling researchers to make informed decisions in the selection and application of these versatile building blocks.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the aldehyde groups in these isomers is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The aldehyde group is an electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-M) effects.[2] This withdrawal of electron density from the aromatic ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The relative positioning of the two aldehyde groups determines the extent of their electronic communication.
-
Terephthalaldehyde (para-): The two aldehyde groups are in a para-position, allowing for maximum electronic communication through the benzene ring via resonance. This mutual electron withdrawal enhances the electrophilicity of both carbonyl carbons, making terephthalaldehyde a highly reactive monomer for polymerization reactions.[1]
-
Isophthalaldehyde (meta-): In the meta-position, the aldehyde groups primarily influence each other through the inductive effect, with minimal resonance interaction. This results in a moderate level of activation compared to the para isomer.
-
Phthalaldehyde (ortho-): The close proximity of the aldehyde groups in the ortho-position leads to a significant inductive electron-withdrawing effect of one group on the other, increasing the electrophilicity of the carbonyl carbons.[1] Furthermore, this proximity enables unique intramolecular reactions.
Figure 1: Logical relationship between isomerism and reactivity in aromatic dialdehydes.
Steric Effects: The spatial arrangement of the aldehyde groups also dictates the steric hindrance around the reactive carbonyl centers.
-
Terephthalaldehyde and Isophthalaldehyde: Both isomers present relatively unhindered aldehyde groups, readily accessible to incoming nucleophiles.
-
Phthalaldehyde: The adjacent aldehyde groups in phthalaldehyde can create steric hindrance, potentially slowing down reactions with bulky nucleophiles. However, this proximity is also the key to its unique intramolecular reactivity, often leading to the formation of cyclic products. This is a classic example of the "ortho effect," where the close proximity of substituents leads to unique chemical behavior not observed in the meta and para isomers.
Experimental Comparison of Reactivity
While direct, side-by-side kinetic studies comparing all three isomers under identical conditions are scarce in the literature, a comparative analysis can be constructed from available data and established chemical principles.
Schiff Base Formation
The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
| Dialdehyde | Relative Reactivity (Qualitative) | Key Observations & Supporting Data |
| Terephthalaldehyde | High | The strong, mutual electron-withdrawing effect of the para-aldehydes enhances the electrophilicity of the carbonyl carbons. Kinetic data for the reaction with p-aminophenol shows a pseudo-first-order rate constant of 4.0 x 10⁻⁵ min⁻¹ in ethanol.[3][4] Its linear and rigid structure makes it an excellent monomer for the synthesis of porous organic polymers and COFs.[1] |
| Isophthalaldehyde | Moderate | The electronic activation is less pronounced than in terephthalaldehyde due to the meta-positioning of the aldehyde groups. It is also a common monomer in polymer synthesis, leading to less linear and more angular structures compared to its para-isomer.[1] |
| Phthalaldehyde | High (with potential for intramolecular reactions) | The proximity of the aldehyde groups leads to a strong inductive effect, increasing reactivity. However, it is most notable for its reaction with amines in the presence of a thiol to form a highly fluorescent isoindole derivative, a reaction widely used in amino acid analysis.[1] The kinetics of this reaction are complex and pH-dependent.[5][6][7] |
Intramolecular Reactions: The Unique Case of Phthalaldehyde
The ortho-positioning of the aldehyde groups in phthalaldehyde facilitates intramolecular reactions that are not possible for the meta and para isomers. A prime example is the intramolecular Cannizzaro reaction.
In the presence of a strong base, one aldehyde group is oxidized to a carboxylic acid while the other is reduced to an alcohol, all within the same molecule. Kinetic studies of this reaction in aqueous NaOH have been performed, revealing a pseudo-first-order rate constant that is dependent on the base concentration.[8][9] This propensity for intramolecular cyclization is a critical consideration when designing reactions with phthalaldehyde. For instance, in aqueous solutions, phthalaldehyde exists in equilibrium with its cyclic hydrate, a 1,3-phthalandiol.[10]
Experimental Protocols
The following protocols are provided as a starting point for researchers and can be adapted based on specific substrates and desired outcomes.
Protocol for a Comparative Wittig Reaction
This protocol allows for a qualitative or semi-quantitative comparison of the reactivity of the three dialdehyde isomers in a Wittig reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
Materials:
-
Terephthalaldehyde, Isophthalaldehyde, or Phthalaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
Procedure:
-
In separate round-bottom flasks, dissolve 1 mmol of each dialdehyde isomer in 10 mL of DCM.
-
To each flask, add 2.2 mmol of benzyltriphenylphosphonium chloride.
-
With vigorous stirring, add 5 mL of 50% aqueous NaOH to each flask.
-
Stir the reactions at room temperature and monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Upon completion, separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
The relative reaction times and yields can be used to infer the relative reactivity of the dialdehydes.
Figure 2: Experimental workflow for the comparative Wittig reaction.
Protocol for a Crossed-Aldol Condensation
This protocol describes a crossed-aldol condensation between the dialdehydes and acetone, which serves as the enolate source.
Materials:
-
Terephthalaldehyde, Isophthalaldehyde, or Phthalaldehyde
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In separate flasks, dissolve 1 mmol of each dialdehyde isomer in 5 mL of ethanol.
-
Add 10 mL of acetone to each flask.
-
Prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to each reaction mixture with stirring until a precipitate begins to form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol.
-
Compare the yields and reaction times to assess relative reactivity.
Protocol for Reductive Amination
This protocol outlines a one-pot reductive amination using sodium borohydride as the reducing agent.
Materials:
-
Terephthalaldehyde, Isophthalaldehyde, or Phthalaldehyde
-
Aniline (or other primary amine)
-
Methanol
-
Sodium borohydride
Procedure:
-
In separate flasks, dissolve 1 mmol of each dialdehyde isomer in 20 mL of methanol.
-
Add 2.2 mmol of aniline to each solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Cool the reaction mixtures to 0 °C in an ice bath.
-
Slowly add 2.5 mmol of sodium borohydride in small portions to each flask.
-
Stir the reactions at 0 °C for 30 minutes and then allow to warm to room temperature for an additional 2 hours.
-
Quench the reactions by the slow addition of 1 M HCl until gas evolution ceases.
-
Neutralize the solutions with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
Conclusion
The isomeric relationship between terephthalaldehyde, isophthalaldehyde, and phthalaldehyde provides a compelling case study in the structure-reactivity paradigm of organic chemistry. While all three are valuable bifunctional monomers, their reactivity profiles are distinct:
-
Terephthalaldehyde stands out for its high reactivity and linear geometry, making it a preferred building block for ordered, high-performance polymers.
-
Isophthalaldehyde offers a more angular and less electronically activated alternative, leading to polymers with different structural properties.
-
Phthalaldehyde possesses a unique reactivity dominated by the proximity of its aldehyde groups, enabling intramolecular reactions and the formation of cyclic structures, which is a critical consideration in synthetic design.
For researchers and professionals in drug development and materials science, a nuanced understanding of these differences is essential for the rational design of molecules and materials with desired properties. The theoretical framework and experimental protocols provided in this guide serve as a foundation for further exploration and application of these versatile aromatic dialdehydes.
References
-
Wikipedia. (2023, October 15). Wittig reaction. Retrieved from [Link]
- McDonald, R. S., & Sibley, C. E. (1981). The intramolecular Cannizzaro reaction of phthalaldehyde. Canadian Journal of Chemistry, 59(7), 1061-1067.
- McDonald, R. S., & Martin, E. V. (1979). The kinetics and equilibrium of the hydration of phthalaldehyde. Canadian Journal of Chemistry, 57(5), 506-513.
- Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948-3958.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Meltzer, V., & Pincu, E. (2011). Physico-chemical characterization of solid state reaction between terephthalaldehyde and p-aminophenol. Revue Roumaine de Chimie, 56(4), 273-277.
- Jacobs, W. A. (1982). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California.
-
Ataman Kimya. (n.d.). PHTALALDEHYDE. Retrieved from [Link]
- Tic, W. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6(4), 456-469.
- Hoffman, S., Nicoletti, M., & List, B. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Max-Planck-Institut für Kohlenforschung.
- Meltzer, V., & Pincu, E. (2011). Physico-chemical characterization of solid state reaction between terephthalaldehyde and p-aminophenol. Revue Roumaine de Chimie, 56(4), 273-277.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Wong, O. S., & Jacobs, W. A. (1985). Reaction of o-phthalaldehyde with alanine and thiols: kinetics and mechanism. Journal of the American Chemical Society, 107(22), 6421-6422.
- Sternson, L. A., & Wong, O. S. (1985). Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents. Analytical Biochemistry, 144(1), 233-246.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. escholarship.org [escholarship.org]
- 6. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Operational Safety & Handling Protocol: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA)
Part 1: Executive Safety Summary (Immediate Action Card)
Critical Hazard Profile: This compound is a conjugated dialdehyde featuring a butadiyne (diacetylene) linker .[1] While aryl-stabilized diacetylenes are generally more stable than their alkyl counterparts, they possess unique reactivity profiles requiring strict adherence to environmental controls.[1]
| Hazard Class | Rating | Operational Implication |
| Reactivity | High | Air & Light Sensitive. The aldehyde groups oxidize to carboxylic acids; the diyne linker is susceptible to UV-induced topochemical polymerization.[1] |
| Health | Moderate | Irritant (Skin/Eye/Respiratory). High risk of sensitization due to aldehyde functionality.[1] |
| Physical | Moderate | Combustible Dust. Fine powders can form explosive mixtures in air.[1] Static Sensitive. |
Immediate Storage Requirement:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Light: Protect from light (Amber vials or foil-wrapped).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard nitrile gloves provide adequate protection against the solid.[1] However, during solvothermal synthesis (common for COFs), the solvent system (often Dioxane/Mesitylene) dictates the glove choice. The aldehyde moiety requires protection against permeation and sensitization.[1]
PPE Selection Logic
Figure 1: Decision logic for PPE selection based on experimental phase.[1] Note the escalation to laminate gloves during synthesis if aggressive solvents are used.
Detailed PPE Specifications
| Category | Requirement | Technical Justification |
| Hand Protection | Nitrile (0.11 mm min) | Sufficient for solid handling.[1] Double-gloving is mandatory to prevent cross-contamination of equipment (e.g., balance buttons) with sensitizing aldehyde dust.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient.[1] Fine powders can bypass side shields.[1] Goggles seal against dust entry.[1] |
| Respiratory | Fume Hood / N95 | Primary control is the Fume Hood.[1] If weighing on an open bench (discouraged), an N95 respirator is required to prevent inhalation of irritant dust. |
| Body | Lab Coat (Cotton) | 100% Cotton preferred to minimize static discharge risks associated with synthetic blends.[1] |
Part 3: Operational Handling Protocol
Objective: Prevent oxidative degradation of the aldehyde and polymerization of the diyne linker while ensuring operator safety.
Pre-Operational Setup
-
Static Control: Use an ionizing air blower or anti-static gun inside the weigh station.[1] Diacetylene derivatives are often static-prone, causing powder to "jump" and disperse.[1]
-
Tools: Use PTFE (Teflon) or plastic-coated spatulas .[1]
Weighing & Transfer (The "Inert Chain")[1]
-
Step 1: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial in humid lab air causes immediate water condensation, hydrolyzing the aldehyde or accelerating oxidation.
-
-
Step 2: Weigh quickly under low light. If the lab has high UV flux (sunlight), close blinds.
-
Step 3: Transfer solid to the reaction vessel.
-
Step 4: Flush the headspace of the storage vial with Argon/Nitrogen immediately before resealing.[1] Seal with Parafilm.[1]
Reaction Setup (COF Synthesis Context)
-
Solvent Degassing: Solvents must be degassed (freeze-pump-thaw or sparging) prior to adding to BDDA.[1] Dissolved oxygen promotes rapid oxidation of the aldehyde groups to carboxylic acids, which terminates COF polymerization.
-
Vessel: Use heavy-walled pressure tubes (Pyrex) if heating above boiling points.[1]
Safe Handling Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the "Inert Chain" to maintain chemical integrity.
Part 4: Emergency Response & Disposal[1]
Spill Management
-
Isolate: Evacuate the immediate area if the spill is significant (>1g) and dust is airborne.[1]
-
PPE: Don N95 respirator and double nitrile gloves.[1]
-
Containment: Do not dry sweep.[1] Dry sweeping generates static and dust.[1]
-
Method: Cover the spill with a paper towel dampened with an inert solvent (e.g., heptane or ethanol) to wet the powder, then wipe up.
-
-
Cleaning: Wash the surface with mild soapy water to remove aldehyde residues (which can be sticky).[1]
Waste Disposal[1][2]
-
Classification: Hazardous Organic Waste (Solid).[1]
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong amines in the waste container to prevent exothermic polymerization or Schiff base formation in the waste stream.
-
Labeling: Clearly label as "Aldehyde / Diacetylene Derivative - Irritant".
Part 5: References
-
ChemScene . (2024).[1] Safety Data Sheet: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde. Retrieved from [1]
-
BLD Pharm . (2024).[1] Material Safety Data Sheet: BDDA. Retrieved from
-
Zeng, Y., et al. (2022). Multi-Component Synthesis of a Buta-1,3-diene-Linked Covalent Organic Framework. Journal of the American Chemical Society.[1][2][3] Retrieved from
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Combustible Dust. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
